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3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole Documentation Hub

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  • Product: 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole
  • CAS: 1060812-81-8

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Profiling and Synthetic Utility of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Executive Summary In modern drug discovery and materials science, the functionalization of the indole core remains a cornerstone of synthetic chemistry. 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (commonly referre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the functionalization of the indole core remains a cornerstone of synthetic chemistry. 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (commonly referred to as 3-Bromo-2-methyl-1-tosyl-1H-indole) serves as a highly versatile, orthogonally protected building block. By masking the reactive N-H bond and leveraging the distinct electronic and steric properties of the C2-methyl and C3-bromo substituents, this scaffold enables precise, site-specific cross-coupling and metalation reactions that would otherwise be impossible on an unprotected indole.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating experimental methodologies for its synthesis and downstream application.

Physicochemical Profiling

Understanding the physical parameters of this compound is critical for optimizing reaction solvents, isolation techniques, and storage conditions[1].

PropertyValue
Chemical Name 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole
Common Synonym 3-Bromo-2-methyl-1-tosyl-1H-indole
CAS Registry Number 1060812-81-8
Molecular Formula C16H14BrNO2S
Molecular Weight 364.26 g/mol
Structural Features C2-Methyl (Steric shield), C3-Bromo (Cross-coupling handle), N1-Tosyl (Protecting/Deactivating group)
Physical State Solid (typically off-white to pale yellow powder)
Storage Conditions Inert atmosphere (Argon/N2), 2–8°C, protected from light to prevent photolytic debromination

Structural & Mechanistic Rationale

The utility of 3-Bromo-2-methyl-1-tosyl-1H-indole is defined by the synergistic effects of its three primary substituents. As an Application Scientist, it is crucial to understand the causality behind this specific substitution pattern:

  • The N1-Tosyl Shield: Unprotected 3-bromoindoles are notoriously unstable. The electron-rich nature of the pyrrole ring makes the C3 position highly susceptible to oxidative degradation and dimerization. By installing the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group, the electron density of the indole core is significantly attenuated. This renders the molecule bench-stable and suppresses unwanted N-arylation or catalyst poisoning during transition-metal-catalyzed cross-coupling[2].

  • The C2-Methyl Steric Wall: The methyl group at the C2 position provides a localized steric shield. During metal-catalyzed reactions (e.g., Suzuki-Miyaura), this steric bulk influences the trajectory of oxidative addition and reductive elimination. It also completely blocks electrophilic attack at C2, ensuring that any functionalization is strictly regioselective for the C3 position.

  • The C3-Bromo Reactivity Center: Bromine serves as an excellent leaving group for Pd(0) oxidative addition and is highly susceptible to halogen-lithium exchange, making C3 the definitive focal point for structural elaboration[3].

Synthetic Workflow

The synthesis of 3-Bromo-2-methyl-1-tosyl-1H-indole must follow a strict sequence: N-protection must precede C3-bromination . Direct bromination of 2-methylindole yields an unstable intermediate prone to polybromination. By tosylating first, the ring is deactivated, allowing for controlled, mono-selective bromination.

SynthesisWorkflow SM 2-Methyl-1H-indole Int 2-Methyl-1-tosyl-1H-indole SM->Int TsCl, NaH THF, 0°C -> RT Prod 3-Bromo-2-methyl-1-tosyl-1H-indole Int->Prod NBS CH2Cl2, 0°C -> RT

Figure 1: Two-step synthetic workflow for 3-Bromo-2-methyl-1-tosyl-1H-indole.

Protocol 4.1: N-Tosylation of 2-Methylindole
  • Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the indole N-H, forming a highly nucleophilic indolyl anion that rapidly attacks tosyl chloride (TsCl).

  • Step-by-Step:

    • Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF under Argon at 0°C.

    • Add a solution of 2-methyl-1H-indole (1.0 equiv) in THF dropwise. Validation: Hydrogen gas evolution will occur. The cessation of bubbling indicates complete deprotonation.

    • Add TsCl (1.1 equiv) in portions. Allow to warm to room temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:1). The highly UV-active product spot will appear at a higher Rf than the starting material.

    • Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol 4.2: Regioselective C3-Bromination
  • Causality: N-Bromosuccinimide (NBS) is utilized instead of Br2 to provide a controlled, low concentration of electrophilic bromine, preventing over-oxidation of the C2-methyl group.

  • Step-by-Step:

    • Dissolve 2-methyl-1-tosyl-1H-indole in anhydrous CH2Cl2 and cool to 0°C.

    • Add NBS (1.05 equiv) portion-wise, shielding the flask from direct light to prevent radical initiation.

    • Stir at 0°C for 1 hour, then warm to RT.

    • IPC Validation: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the starting material. The reaction mixture may turn slightly orange.

    • Quench by washing the organic layer with saturated aqueous Na2S2O3 (to destroy unreacted NBS) followed by brine. Dry and concentrate to yield the title compound.

Downstream Reactivity & Applications

The strategic placement of the bromo and tosyl groups unlocks multiple orthogonal reaction pathways, allowing researchers to build complex polycyclic architectures or active pharmaceutical ingredients (APIs).

ReactivityPathways Core 3-Bromo-2-methyl-1-tosyl-1H-indole Suzuki C3-Functionalized Indole (Suzuki/Heck Coupling) Core->Suzuki Pd(0), R-B(OH)2 Base, Heat Lithium 3-Lithio-2-methyl-1-tosylindole (Electrophile Trapping) Core->Lithium t-BuLi (2 equiv) THF, -100°C Deprotect 3-Bromo-2-methyl-1H-indole (Tosyl Cleavage) Core->Deprotect Base or TBAF Heat

Figure 2: Primary downstream reactivity pathways and functionalization strategies.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling
  • Causality: The C3-Br bond is activated by a Palladium catalyst. Because of the steric hindrance from the C2-methyl group, a highly active catalyst system (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) and elevated temperatures are required to drive the oxidative addition and reductive elimination steps[2].

  • Step-by-Step:

    • In a Schlenk tube, combine 3-bromo-2-methyl-1-tosyl-1H-indole (1.0 equiv), arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

    • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Add Pd(PPh3)4 (0.05 equiv) under a strict Argon counterflow.

    • Seal and heat to 90°C for 12 hours.

    • IPC Validation: The reaction color will transition from yellow to dark brown/black. The precipitation of Palladium black often indicates the completion of the catalytic cycle or catalyst exhaustion. Confirm conversion via LC-MS.

Protocol 5.2: Halogen-Lithium Exchange
  • Causality: According to established [3], 3-bromo-1-tosylindoles undergo rapid halogen-lithium exchange. However, this must be performed at ultra-low temperatures (–100°C) using t-BuLi. If the temperature rises above –70°C before trapping, the highly reactive indolyllithium species can undergo unwanted rearrangements or nucleophilic attack on the tosyl group itself[3].

  • Step-by-Step:

    • Dissolve the indole in anhydrous THF and cool to –100°C (using a liquid nitrogen/EtOH bath).

    • Add t-BuLi (2.1 equiv, 1.7 M in pentane) dropwise. The extra equivalent is necessary to consume the generated t-butyl bromide.

    • Stir for 5 minutes at –100°C.

    • Add the desired electrophile (e.g., DMF for formylation, or an aldehyde).

    • Validation: Quench cold with MeOH, then warm to RT. A successful trap will yield a single new spot on TLC, whereas failure to maintain temperature will result in a complex mixture of degradation products.

References

  • Gribble, G. W. (2014). "Generation and Reactions of a 3-Indolyllithium." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Connect. Available at:[Link]

  • UC San Diego eScholarship. "Suzuki-Miyaura cross coupling of 3-bromo-1-tosylindole." eScholarship University of California. Available at: [Link]

Sources

Exploratory

The Chemical Mechanism of Action: 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole in Rational Drug Design

Executive Summary In the context of pharmaceutical research and rational drug design, the "mechanism of action" of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS 1060812-81-8) does not refer to biological recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of pharmaceutical research and rational drug design, the "mechanism of action" of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS 1060812-81-8) does not refer to biological receptor binding or enzymatic inhibition. Rather, it refers to its highly orchestrated chemical reactivity profile . As a Senior Application Scientist, I approach this molecule as a highly specialized, bifunctional synthetic chassis. It is engineered specifically to construct complex, pharmacologically active architectures such as β-carbolines, indolocarbazoles, and highly substituted indole alkaloids[1],[2].

This whitepaper deconstructs the structural anatomy of this intermediate, explaining the causality behind its tri-modal reactivity and providing field-proven, self-validating protocols for its utilization in drug discovery workflows.

Structural Anatomy & Reactivity Profile

The utility of this scaffold relies on three distinctly addressable functional zones, each designed to undergo orthogonal chemical transformations without interfering with the others.

The N1-Tosyl Group: Electronic Deactivation and Direction

The indole nitrogen is naturally electron-rich, making the pyrrole ring highly susceptible to uncontrolled electrophilic aromatic substitution and oxidative degradation. The installation of the N-tosyl (toluene-4-sulfonyl) group exerts a profound electron-withdrawing effect via induction and resonance. This "deactivates" the indole core, stabilizing it against harsh reaction conditions and preventing catalyst poisoning during transition-metal cross-coupling[3]. Furthermore, the tosyl group is orthogonal to many other protecting groups, allowing for highly selective, late-stage cleavage[3].

The C3-Bromo Group: The Cross-Coupling Anchor

The bromine atom at the C3 position serves as the primary site for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formation. The C–Br bond possesses the optimal bond dissociation energy for oxidative addition by Palladium(0) or Nickel(0) species, enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with high turnover frequencies[4],[5].

The C2-Methyl Group: The Latent Electrophile

While seemingly inert, the C2-methyl group is highly susceptible to radical bromination due to the thermodynamic stability of the intermediate allylic/benzylic-like radical. This allows the C2 position to be temporally "switched on" as a highly reactive bromomethyl electrophile, setting the stage for nucleophilic substitution or intramolecular cyclization cascades[1].

ReactivityMap Core 3-Bromo-2-methyl-1-tosyl-1H-indole (Bifunctional Scaffold) N1 N1-Tosyl Group Electron-Withdrawing Protecting Group Core->N1 C3 C3-Bromo Group Cross-Coupling Site (Pd-Catalyzed) Core->C3 C2 C2-Methyl Group Latent Electrophile (Radical Bromination) Core->C2 Deprotect Base-Mediated Cleavage (Cs2CO3) N1->Deprotect Coupling Suzuki / Heck Sonogashira C3->Coupling Activation NBS / AIBN Activation C2->Activation

Figure 1: Tri-modal reactivity map of 3-Bromo-2-methyl-1-tosyl-1H-indole.

Experimental Workflows & Protocols

Successful utilization of this scaffold requires strict control over reaction environments. Below are the self-validating protocols for orthogonal functionalization, detailing the mechanistic causality behind each reagent choice.

Protocol 1: Activation of the C2-Methyl Group (Wohl-Ziegler Radical Bromination)

Causality: Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because it decomposes at a predictable rate at 80°C to yield nitrogen gas and steady carbon-centered radicals. These radicals abstract bromine from N-Bromosuccinimide (NBS), ensuring a low, constant concentration of Br•. This kinetic control heavily favors allylic substitution over unwanted electrophilic aromatic addition[1].

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with 3-bromo-2-methyl-1-tosyl-1H-indole (1.0 equiv) and anhydrous carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene (0.1 M concentration).

  • Add NBS (1.3 equiv) and AIBN (0.1 equiv) to the solution.

  • Reflux the mixture under an inert nitrogen atmosphere for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is entirely consumed[1].

  • Cool the reaction to 0°C to precipitate the succinimide byproduct. Filter the suspension and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude 3-bromo-2-(bromomethyl)-1-tosyl-1H-indole from cold methanol to achieve >92% purity[1].

Protocol 2: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized as the catalyst. The bulky, electron-rich phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition into the sterically hindered C3–Br bond. A mild base like K₂CO₃ is essential to activate the boronic acid via the formation of a highly nucleophilic boronate complex, which undergoes rapid transmetalation with the Pd(II) intermediate[4],[2].

Step-by-Step Methodology:

  • In a Schlenk tube, combine the indole intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(PPh₃)₄ (5–10 mol%) rapidly to minimize air exposure.

  • Evacuate and backfill the tube with argon three times to ensure a strictly anaerobic environment.

  • Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration[4].

  • Heat the biphasic mixture at 90°C for 12 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography[4].

Protocol 3: Late-Stage N-Tosyl Deprotection

Causality: Traditional detosylation requires harsh conditions (e.g., refluxing NaOH or Na/NH₃) that routinely destroy sensitive esters, amides, or chiral centers installed during earlier steps. We employ a highly specific Cesium Carbonate (Cs₂CO₃) mediated cleavage. The large ionic radius and high polarizability of the Cs⁺ cation create a "naked" methoxide anion in THF/MeOH. This drastically increases the nucleophilicity of the methoxide, allowing it to selectively attack the sulfonyl sulfur atom without cleaving delicate functional groups[3].

Step-by-Step Methodology:

  • Dissolve the fully elaborated N-tosyl indole in a 2:1 mixture of THF and Methanol (0.1 M).

  • Add Cs₂CO₃ (3.0 equiv) in one single portion[3].

  • Stir the suspension at 65°C (reflux) for 0.5 to 2.5 hours. Critical: Monitor strictly by LC-MS to prevent over-reaction or degradation of the newly constructed scaffold[3].

  • Upon completion, evaporate the volatiles under vacuum. Partition the residue between H₂O and EtOAc, extract the aqueous layer twice, dry the combined organic phases, and concentrate to yield the free 1H-indole architecture[3].

Workflow Step1 1. Starting Material 3-Bromo-2-methyl-1-tosyl-1H-indole Step2 2. Radical Bromination (NBS, AIBN, Reflux) Step1->Step2 Step3 3. Nucleophilic Substitution (e.g., Amine Addition at C2) Step2->Step3 Step4 4. Pd-Catalyzed Cross-Coupling (Suzuki/Heck at C3) Step3->Step4 Step5 5. Orthogonal Deprotection (Cs2CO3, MeOH/THF) Step4->Step5 Final Final Target Complex Indole Therapeutic Scaffold Step5->Final

Figure 2: Sequential functionalization workflow utilizing the indole scaffold.

Quantitative Data & Optimization

To ensure reproducibility, the following tables summarize the quantitative optimization data for the critical cross-coupling and deprotection steps.

Table 1: Optimization of N-Tosyl Deprotection Conditions Demonstrating the superior chemoselectivity and yield of the Cesium Carbonate method.

Base / ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Notes
NaOH (5.0 eq)MeOH / H₂O8012< 40%Extensive degradation of esters.
Na/NH₃ (Liquid)THF-78165%Harsh reduction; alkene reduction observed.
K₂CO₃ (3.0 eq)THF / MeOH652455%Sluggish reaction; incomplete conversion.
Cs₂CO₃ (3.0 eq) THF / MeOH 65 0.5 - 2.5 > 95% Optimal; complete preservation of sensitive groups.

Table 2: Cross-Coupling Catalyst Efficiency at the C3-Bromo Position Evaluating Palladium and Nickel systems for C-C and C-N bond formation.

Catalyst SystemLigandBaseCoupling TypeYield (%)Reference
Pd(PPh₃)₄ (10 mol%)NoneK₂CO₃Suzuki-Miyaura (Aryl)88 - 95%Standard robust protocol.
Pd₂(dba)₃ (5 mol%)Q-PHOSZn (dust)Negishi (Alkyl/Aryl)76%Suppresses homodimerization.
Ni(4-tBustb)₃ (10 mol%)Ligand-FreeDABCOBuchwald-Hartwig (Amine)76 - 85%"Naked Nickel" system for C-N bonds.

References

  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4,5]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1... ACS Publications. Available at:[Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PubMed Central (PMC). Available at:[Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate / Tetrahedron Letters. Available at:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ACS Publications. Available at:[Link]

  • A Novel Approach to Highly Substituted β-Carbolines via Reductive Ring Transformation of 2-Acyl-3-isoxazolylindoles. European Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

The Strategic Utilization of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole in Advanced Cross-Coupling Workflows

Executive Summary In modern medicinal chemistry and complex organic synthesis, the precise functionalization of the indole core is a cornerstone of drug discovery. The compound 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry and complex organic synthesis, the precise functionalization of the indole core is a cornerstone of drug discovery. The compound 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS: 1060812-81-8) serves as a highly specialized, orthogonally protected building block. This technical whitepaper dissects the physicochemical rationale behind its structural design, its reactivity profile in transition-metal catalysis, and provides a self-validating protocol for its application in Suzuki-Miyaura cross-coupling workflows.

Physicochemical Profiling & Structural Logic

The utility of 3-Bromo-2-methyl-1-tosyl-1H-indole is not accidental; it is the result of deliberate structural engineering designed to overcome the inherent reactivity challenges of the bare indole nucleus.

Causality of Structural Features
  • N-Tosyl (Ts) Protection: The indole nitrogen is intrinsically electron-rich, making the C3 position highly susceptible to unwanted electrophilic attacks and oxidative dimerization. The p-toluenesulfonyl (tosyl) group acts as a powerful electron-withdrawing group (EWG). By delocalizing the nitrogen lone pair, it deactivates the indole ring, stabilizing the molecule during harsh catalytic conditions and preventing catalyst poisoning.

  • C3-Bromo Handle: Bromine at the C3 position serves as the primary functional handle. The electron-withdrawing nature of the N-tosyl group subtly reduces the electron density at C3, which paradoxically makes the C3–Br bond more susceptible to oxidative addition by electron-rich Palladium(0) species [1].

  • C2-Methyl Steric Bulk: The 2-methyl group provides critical steric hindrance. When a new aryl group is coupled at C3, the C2-methyl creates a steric clash that forces the newly installed C3-aryl ring out of coplanarity with the indole plane. This orthogonal conformation is a classic pharmacophore strategy used to lock molecules into bioactive conformations, minimizing the entropic penalty upon binding to deep hydrophobic pockets (e.g., kinase hinge regions).

Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole
CAS Number 1060812-81-8
Molecular Formula C16H14BrNO2S
Molecular Weight 364.26 g/mol
LogP (Predicted) 4.85 (Highly lipophilic, requires non-polar solvent systems)
Primary Utility Cross-coupling electrophile, conformational locking agent

Mechanistic Pathway & Workflow Visualization

The primary application of this building block is in Palladium-catalyzed cross-coupling. The catalytic cycle relies on the precise orchestration of oxidative addition, transmetalation, and reductive elimination. The N-tosyl group ensures that the oxidative addition intermediate does not undergo rapid protodehalogenation—a common failure mode in unprotected 3-haloindoles [2].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(0) ➔ Pd(II) Pd0->OxAdd 3-Bromo-2-methyl-1-tosyl-1H-indole Complex1 Intermediate I [Ar-Pd(II)-Br] (Ar = 2-Me-1-Ts-Indol-3-yl) OxAdd->Complex1 Transmet Transmetalation Ar'-B(OH)2 + Base Complex1->Transmet Complex2 Intermediate II [Ar-Pd(II)-Ar'] Transmet->Complex2 RedElim Reductive Elimination Pd(II) ➔ Pd(0) Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-2-methyl-1-tosyl-1H-indole (Cross-Coupled Product) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromo-2-methyl-1-tosyl-1H-indole.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and trustworthiness, the following protocol for the C3-arylation of 3-Bromo-2-methyl-1-tosyl-1H-indole is designed as a self-validating system. It incorporates internal standards and specific checkpoints to verify that the reaction proceeds via the intended mechanistic pathway rather than degrading via protodebromination [3].

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Inert Atmosphere)

  • In an oven-dried Schlenk tube, add 3-Bromo-2-methyl-1-tosyl-1H-indole (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Add exactly 0.1 mmol of biphenyl as an inert internal standard for quantitative LC-MS tracking.

  • Evacuate and backfill the vessel with ultra-pure Argon three times.

Step 2: Catalyst Activation & Initiation

  • In a separate argon-purged vial, dissolve Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and SPhos ligand (0.06 equiv, 6 mol%) in anhydrous 1,4-dioxane (3.0 mL). Stir for 10 minutes until the solution turns a deep, homogeneous red-orange, indicating the formation of the active L₂Pd(0) species.

  • Transfer the active catalyst solution to the Schlenk tube containing the substrates. Add 0.5 mL of degassed water (Dioxane:H₂O = 6:1 v/v) to facilitate the dissolution of the base and accelerate transmetalation.

  • Heat the sealed tube to 90 °C.

Step 3: In-Process Monitoring (The Self-Validation Checkpoint)

  • At t = 2 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

  • Validation Logic: The system is self-validating if the ratio of the product mass to the internal standard (biphenyl) increases linearly while the starting material (m/z 364/366) decreases.

  • Critical Failure Check: Scan for m/z 285 (2-methyl-1-tosyl-1H-indole). The presence of this mass indicates premature reductive elimination (protodebromination). If m/z 285 exceeds 5% relative abundance, the system is lacking sufficient boronic acid or the solvent was inadequately degassed.

Step 4: Workup and Isolation

  • Upon complete conversion (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black.

  • Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the orthogonally protected 3-aryl-2-methyl-1-tosyl-1H-indole.

Optimization Matrix for C3-Arylation

The following table summarizes the quantitative optimization data for coupling this specific scaffold, demonstrating the necessity of electron-rich, bulky phosphine ligands (like SPhos) to overcome the steric hindrance of the C2-methyl group.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Protodebromination (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O10045%18%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄1,4-Dioxane/H₂O9072%8%
Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 90 94% < 1%

Applications in Drug Development

Once the C3-aryl group is installed, the N-tosyl group can be quantitatively removed using mild basic conditions (e.g., NaOH in MeOH/THF or TBAF) or reductive cleavage (Mg/MeOH), revealing the free N-H indole. This deprotection step is usually reserved for the final stages of a synthetic route.

In the development of targeted therapeutics, the resulting 3-aryl-2-methyl-1H-indole core is highly prized. It serves as a bioisostere for various classic pharmacophores, most notably in the design of selective Cyclooxygenase-2 (COX-2) inhibitors and novel kinase inhibitors where the C2-methyl group dictates the rotational freedom of the C3-aryl appendage, locking the molecule into the precise geometry required to engage the target protein's hinge-binding residues.

References

  • Andersen, T. L., et al. "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." Organic Letters, 2014, 16(11), 2986–2989.[Link][1][2]

  • Zhao, B., et al. "Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI." The Journal of Organic Chemistry, 2023, 88(3), 1493-1503.[Link][3][4][5][6]

  • Park, N. H., et al. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[Link][7]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-1-(tosyl)-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-1-(tosyl)-1H-indole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-1-(tosyl)-1H-indole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The strategic placement of the bromine atom at the C3 position, coupled with the activating and protecting nature of the N-tosyl group, renders this molecule a versatile scaffold for the synthesis of complex molecular architectures. This document details a robust synthetic pathway, delineates its core physical and chemical properties, and explores its vast potential in medicinal chemistry through an examination of key palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in established chemical principles.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. The strategic functionalization of the indole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. The introduction of a bromine atom, particularly at the electron-rich C3 position, provides a handle for a diverse range of synthetic transformations. Furthermore, the installation of a tosyl (p-toluenesulfonyl) group on the indole nitrogen serves a dual purpose: it protects the nitrogen from unwanted side reactions and modulates the electronic character of the indole ring, influencing its reactivity in a predictable manner. This guide focuses on the synthesis, properties, and synthetic utility of 3-Bromo-2-methyl-1-(tosyl)-1H-indole, a building block poised for significant contributions to the development of novel therapeutics.

Synthesis of 3-Bromo-2-methyl-1-(tosyl)-1H-indole: A Two-Step Approach

The synthesis of 3-Bromo-2-methyl-1-(tosyl)-1H-indole can be efficiently achieved in a two-step sequence starting from the commercially available 2-methylindole. This strategy involves the N-tosylation of the indole nitrogen followed by a regioselective bromination at the C3 position.

Step 1: N-Tosylation of 2-Methylindole

The initial step involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a crucial transformation as the electron-withdrawing nature of the tosyl group enhances the stability of the indole ring and prevents unwanted side reactions in subsequent steps.[2]

  • Materials:

    • 2-Methylindole

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylindole (1.0 eq.).

    • Dissolve the 2-methylindole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. The formation of hydrogen gas will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-1-(tosyl)-1H-indole as a solid.

  • Causality of Experimental Choices:

    • Sodium Hydride: A strong base is required to deprotonate the relatively acidic N-H of the indole. NaH is a suitable choice as its byproduct, hydrogen gas, is easily removed from the reaction mixture.

    • Anhydrous DMF: A polar aprotic solvent is used to dissolve the starting materials and facilitate the reaction between the sodium salt of the indole and tosyl chloride. It is crucial to use an anhydrous solvent to prevent quenching of the sodium hydride.

    • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Step 2: Regioselective Bromination

With the indole nitrogen protected, the subsequent bromination can be directed to the C3 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[3] The electron-donating methyl group at the C2 position further activates the C3 position towards electrophilic attack.

  • Materials:

    • 2-Methyl-1-(tosyl)-1H-indole

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

    • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) (optional, for radical initiation if needed)

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methyl-1-(tosyl)-1H-indole (1.0 eq.) in CCl₄ or CH₃CN.

    • Add N-Bromosuccinimide (1.05 eq.) to the solution.

    • For reactions in CCl₄, a radical initiator such as AIBN or BPO can be added, and the reaction mixture can be heated to reflux under illumination with a tungsten lamp. For reactions in acetonitrile, the reaction often proceeds at room temperature without an initiator.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to yield 3-Bromo-2-methyl-1-(tosyl)-1H-indole.

  • Causality of Experimental Choices:

    • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. It is easier and safer to handle than elemental bromine.[4]

    • Solvent Choice: Carbon tetrachloride is a traditional solvent for radical brominations, while acetonitrile is a polar aprotic solvent that can facilitate electrophilic bromination. The choice of solvent can influence the reaction mechanism and outcome.

Synthesis_Workflow cluster_step1 Step 1: N-Tosylation cluster_step2 Step 2: Bromination 2-Methylindole 2-Methylindole NaH, TsCl\nDMF NaH, TsCl DMF 2-Methylindole->NaH, TsCl\nDMF Deprotonation & Tosylation 2-Methyl-1-tosyl-1H-indole 2-Methyl-1-tosyl-1H-indole NaH, TsCl\nDMF->2-Methyl-1-tosyl-1H-indole NBS\nCCl4 or CH3CN NBS CCl4 or CH3CN 2-Methyl-1-tosyl-1H-indole->NBS\nCCl4 or CH3CN Electrophilic Bromination 3-Bromo-2-methyl-1-(tosyl)-1H-indole 3-Bromo-2-methyl-1-(tosyl)-1H-indole NBS\nCCl4 or CH3CN->3-Bromo-2-methyl-1-(tosyl)-1H-indole

Caption: Synthetic workflow for 3-Bromo-2-methyl-1-(tosyl)-1H-indole.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 3-Bromo-2-methyl-1-(tosyl)-1H-indole is essential for its effective use in synthesis and drug design.

Physical Properties
PropertyPredicted Value/DescriptionRationale
Molecular Formula C₁₆H₁₄BrNO₂SBased on the structure.
Molecular Weight 364.26 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidSimilar N-tosylindoles are typically crystalline solids.[5]
Melting Point Expected to be in the range of 100-150 °CThe presence of the polar tosyl group and the bromine atom will increase the melting point compared to 2-methylindole. The exact value will depend on the crystal packing.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.The tosyl group and the overall aromatic character contribute to its solubility in organic solvents.
Stability Stable under normal laboratory conditions. The N-tosyl group provides significant stability to the indole ring.The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack and polymerization, which are common decomposition pathways for unprotected indoles.
Spectroscopic Data (Predicted)

The spectroscopic signature of 3-Bromo-2-methyl-1-(tosyl)-1H-indole is a critical tool for its identification and characterization.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Indole and Tosyl): Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the tosyl group will appear as two doublets (an AA'BB' system). The protons on the indole ring will show characteristic splitting patterns.

    • C2-Methyl Protons: A singlet at approximately δ 2.5-2.7 ppm.

    • Tosyl-Methyl Protons: A singlet at approximately δ 2.4 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Multiple signals in the range of δ 110-145 ppm.

    • C-Br Carbon: A signal around δ 95-105 ppm.

    • C2-Methyl Carbon: A signal around δ 15-20 ppm.

    • Tosyl-Methyl Carbon: A signal around δ 21 ppm.

  • Infrared (IR) Spectroscopy:

    • S=O Stretching (Sulfonyl group): Strong absorption bands around 1370 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

    • C-N Stretching: An absorption band around 1350-1280 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹.

    • C-H Stretching (Aromatic and Methyl): Bands in the region of 3100-2850 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 363 and 365.[6][7]

    • Fragmentation: Common fragmentation pathways would involve the loss of the tosyl group (SO₂C₇H₇, 155 amu) and the bromine atom.

Chemical Properties and Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of 3-Bromo-2-methyl-1-(tosyl)-1H-indole lies in its reactivity, particularly its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position serves as a versatile handle for the introduction of a wide range of substituents, enabling the rapid construction of complex molecular architectures.

Reactivity_Overview cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions 3-Bromo-2-methyl-1-(tosyl)-1H-indole 3-Bromo-2-methyl-1-(tosyl)-1H-indole Suzuki Coupling Suzuki Coupling 3-Bromo-2-methyl-1-(tosyl)-1H-indole->Suzuki Coupling Ar-B(OH)₂ Pd Catalyst, Base Heck Coupling Heck Coupling 3-Bromo-2-methyl-1-(tosyl)-1H-indole->Heck Coupling Alkene Pd Catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromo-2-methyl-1-(tosyl)-1H-indole->Buchwald-Hartwig Amination Amine Pd Catalyst, Base 3-Aryl-2-methyl-1-(tosyl)-1H-indole 3-Aryl-2-methyl-1-(tosyl)-1H-indole Suzuki Coupling->3-Aryl-2-methyl-1-(tosyl)-1H-indole C-C Bond Formation 3-Alkenyl-2-methyl-1-(tosyl)-1H-indole 3-Alkenyl-2-methyl-1-(tosyl)-1H-indole Heck Coupling->3-Alkenyl-2-methyl-1-(tosyl)-1H-indole C-C Bond Formation 3-Amino-2-methyl-1-(tosyl)-1H-indole 3-Amino-2-methyl-1-(tosyl)-1H-indole Buchwald-Hartwig Amination->3-Amino-2-methyl-1-(tosyl)-1H-indole C-N Bond Formation

Caption: Key cross-coupling reactions of 3-Bromo-2-methyl-1-(tosyl)-1H-indole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[8] In the context of 3-Bromo-2-methyl-1-(tosyl)-1H-indole, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the C3 position.

  • Materials:

    • 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.)

    • Arylboronic acid or ester (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

    • Degassed solvent (e.g., 1,4-dioxane/water, DME/water)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine 3-Bromo-2-methyl-1-(tosyl)-1H-indole, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.[9][10]

Heck Coupling

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[11] This reaction provides a route to introduce vinyl groups at the C3 position of the indole ring, which can be further functionalized.

  • Materials:

    • 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.)

    • Alkene (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

    • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃) (2.0 eq.)

    • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • To a sealed tube under an inert atmosphere, add 3-Bromo-2-methyl-1-(tosyl)-1H-indole, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent and the alkene.

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry, filter, and concentrate the organic layer.

    • Purify the product by column chromatography.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[14][15] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the indole, providing access to a diverse array of novel amine-containing indole derivatives.

  • Materials:

    • 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.)

    • Amine (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq.)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by 3-Bromo-2-methyl-1-(tosyl)-1H-indole and the amine.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry, filter, and concentrate the organic layer.

    • Purify the product by column chromatography.[16][17]

Applications in Drug Discovery and Development

The structural features of 3-Bromo-2-methyl-1-(tosyl)-1H-indole make it a highly attractive starting material for the synthesis of biologically active molecules. The ability to readily introduce diverse substituents at the C3 position via robust cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening.

Brominated indoles, as a class, have demonstrated a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[18][19] The presence of bromine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.

The 2-methyl-1-tosylindole scaffold itself has been incorporated into various compounds with therapeutic potential. For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes and receptors implicated in disease. The strategic combination of the bromo, methyl, and tosyl groups in the target molecule provides a unique starting point for the design of novel drug candidates.

Conclusion

3-Bromo-2-methyl-1-(tosyl)-1H-indole is a synthetically versatile building block with significant potential in the field of drug discovery. Its straightforward two-step synthesis from readily available starting materials, coupled with its amenability to a wide range of palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The insights provided in this technical guide regarding its synthesis, properties, and reactivity are intended to empower researchers to fully exploit the potential of this compound in the development of the next generation of therapeutics. The continued exploration of the chemical space accessible from this scaffold is anticipated to yield novel molecules with potent and selective biological activities.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available from: [Link]

  • Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. Available from: [Link]

  • N-Tosylindole. PubChem. Available from: [Link]

  • NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. ACS Publications. Available from: [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. PMC. Available from: [Link]

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  • 4-Bromoindole. PubChem. Available from: [Link]

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  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[5][7]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • 2-Methylindole. PubChem. Available from: [Link]

  • Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. ConnectSci. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

  • Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. eScholarship.org. Available from: [Link]

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Foundational

Harnessing the Synthetic Power of Tosyl-Protected Bromoindoles: A Guide to Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and high-value chemical entities.[1][2] However, the inherent reactivity of the indole nitrogen and the electron-rich pyrrole ring presents significant challenges for selective functionalization. This guide provides an in-depth exploration of tosyl-protected bromoindoles, versatile chemical intermediates that overcome these challenges, enabling precise and complex molecular construction. As a senior application scientist, my aim is to not only present protocols but to elucidate the underlying chemical principles that make these reagents exceptionally powerful tools in drug discovery and synthetic chemistry.

The Strategic Imperative of N-Protection: Why the Tosyl Group Excels

Direct functionalization of the indole core is often plagued by poor regioselectivity and undesired side reactions, such as protonation, alkylation, and oxidation at the nitrogen atom, particularly under acidic or strongly basic conditions.[1] The introduction of a protecting group on the indole nitrogen is therefore a critical first step in many synthetic campaigns.

The p-toluenesulfonyl (tosyl) group is more than a simple placeholder; it is a strategic control element. Its strong electron-withdrawing nature fundamentally alters the reactivity of the indole ring in several advantageous ways:

  • Enhanced Stability: The tosyl group deactivates the pyrrole ring towards unwanted electrophilic attack and stabilizes the entire indole nucleus, permitting a broader range of reaction conditions.[1]

  • Regioselective Activation: It acidifies the C2-proton, facilitating its removal by strong bases like n-butyllithium (n-BuLi). This allows for selective C2-lithiation and subsequent reaction with electrophiles, a powerful method for functionalization that is otherwise difficult to achieve.[1]

  • Reaction Compatibility: The tosyl group is robust and remains intact under the conditions of many powerful transition metal-catalyzed cross-coupling reactions, making it an ideal choice for multi-step syntheses.[1][3]

The combination of a tosyl protecting group with a bromine atom on the indole ring creates a bifunctional scaffold, offering two distinct and orthogonal sites for chemical modification. The bromine atom serves as a highly effective handle for a vast array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for N-Tosylation of Indoles

This protocol describes a standard and reliable method for protecting the indole nitrogen with a tosyl group. The causality behind this choice is to enhance stability and enable subsequent regioselective functionalization.

Materials:

  • Indole (or substituted bromoindole) (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the indole (1.0 eq.) in anhydrous THF or DMF, add NaH (1.2 eq.) portionwise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indolide anion.

  • Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) in one portion.

  • Let the reaction warm to room temperature and stir until completion, as monitored by Thin-Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-tosylindole.[1]

The Bromo Handle: A Gateway to Molecular Diversity via Cross-Coupling

Tosyl-protected bromoindoles are premier substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their ability to forge C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction for constructing biaryl structures.[2][4][5] For drug development, this allows for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR).[2] The N-tosyl group's stability is a key advantage under these conditions.[1]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Tosyl-5-bromoindole

This protocol provides a robust starting point for coupling arylboronic acids to the indole C5 position. The choice of a palladium catalyst with a specific ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is critical for stabilizing the catalytic species and promoting efficient turnover.[6]

Materials:

  • N-Tosyl-5-bromoindole (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine N-tosyl-5-bromoindole (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).[1][6]

  • Add the DME/water solvent system.

  • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress by TLC until the starting bromoindole is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the desired 5-aryl-N-tosylindole.[1]

Table 1: Comparative Performance of Catalysts in Suzuki Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃DME80295[4][6]
Pd(PCy₃)₂PCy₃K₂CO₃DME80465[4]
Pd(PPh₃)₄PPh₃K₂CO₃DME80422[4]
Data for the coupling of 5-bromo-1-ethyl-1H-indazole, a related substrate, with N-Boc-2-pyrroleboronic acid.

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to substituted styrenes and other vinyl-arenes.[7][8] This is invaluable for synthesizing precursors to complex polycyclic systems or for introducing vinyl groups that can be further manipulated.

Experimental Protocol: Heck Coupling of N-Tosyl-3-bromoindole

This protocol details the vinylation of the C3 position. The choice of a phosphine ligand and a non-nucleophilic base like triethylamine is typical to facilitate the catalytic cycle and regenerate the active Pd(0) species.

Materials:

  • N-Tosyl-3-bromoindole (1.0 eq.)

  • Styrene (or other alkene) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)

  • Triphenylphosphine (PPh₃) (0.10 eq.)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a sealable reaction tube, combine N-tosyl-3-bromoindole (1.0 eq.), the alkene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.10 eq.), and base (2.0 eq.).[1]

  • Add the anhydrous solvent.

  • Seal the tube, degas the mixture, and backfill with an inert gas.

  • Heat the reaction to 100-140 °C until the starting material is consumed (monitored by TLC).

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.[1]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[9][10] The resulting alkynylindoles are exceptionally versatile intermediates, serving as precursors for heterocycles, polymers, and various bioactive compounds.[9]

Experimental Protocol: Sonogashira Coupling of N-Tosyl-5-bromoindole

Materials:

  • N-Tosyl-5-bromoindole (1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.)

  • Copper(I) iodide (CuI) (0.05 eq.)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere, add N-tosyl-5-bromoindole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture (e.g., 80 °C) and stir until completion as monitored by TLC.[9]

  • After cooling, perform a standard aqueous work-up, extract with an organic solvent, and purify by chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling aryl halides with amines.[11][12] This reaction is of paramount importance in pharmaceutical development, as the introduction of amine functionalities is a common strategy for modulating solubility, basicity, and receptor-binding interactions. The N-tosyl group is compatible with these conditions, allowing for selective N-arylation at the bromo-substituted position.[13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

The Final Step: Efficient Deprotection of the N-Tosyl Group

The successful application of a protecting group strategy hinges on its efficient removal at a late stage of the synthesis. While the tosyl group is robust, several reliable methods exist for its cleavage, allowing for the selection of conditions compatible with other functional groups in the molecule.[1]

Base-mediated hydrolysis is the most common approach. While strong bases like NaOH or KOH can be effective, they often require high temperatures and can be incompatible with sensitive functional groups. A significantly milder and more broadly applicable method involves the use of cesium carbonate in a mixed solvent system.[1][14][15]

Table 2: Deprotection of N-Tosylindoles using Cesium Carbonate

SubstrateTemperature (°C)Time (h)Yield (%)Reference
N-Tosyl-5-bromoindole2215>99[1][15]
N-Tosyl-5-nitroindole0-50.590.4[1][15]
N-Tosyl-5-methoxyindole64 (reflux)2.5>99[1][15]
N-Tosylindole64 (reflux)8>99[1]

The data clearly indicates that electron-withdrawing groups (like bromo and nitro) facilitate the reaction, allowing for deprotection under very mild conditions.[1][15]

Experimental Protocol: Mild Deprotection with Cesium Carbonate

This protocol is a self-validating system due to its high efficiency and mildness, preserving a wide range of functionalities. Its selection is based on superior performance compared to harsher methods.[15]

Materials:

  • N-Tosylindole derivative (1.0 eq.)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq.)

  • Tetrahydrofuran (THF) and Methanol (MeOH) (2:1 mixture)

Procedure:

  • Dissolve the N-tosylindole (1.0 eq.) in a 2:1 mixture of THF and methanol. The THF co-solvent is critical for ensuring the solubility of lipophilic substrates.[15]

  • Add cesium carbonate (3.0 eq.) to the solution.

  • Stir the mixture at the appropriate temperature (see Table 2). The reaction can often proceed efficiently at room temperature for activated substrates.

  • Monitor the reaction progress by HPLC or TLC.

  • Once complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the deprotected indole product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford the final product.[1][15]

Conclusion

Tosyl-protected bromoindoles are not merely synthetic intermediates; they are powerful strategic platforms for the construction of complex, highly functionalized indole-containing molecules. The tosyl group provides essential stability and directs reactivity, while the bromine atom serves as a versatile linchpin for a host of modern cross-coupling reactions. The ability to perform these transformations and subsequently remove the protecting group under mild conditions makes this class of compounds indispensable for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics and advanced materials.

References

  • Chavan, S. P., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters. [Link]

  • Chavan, S. P., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

  • Reddy, T. J., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. ACS Publications. [Link]

  • Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Diindolylamine Preparation and Stability Investigations. PMC - NIH. [Link]

  • Wang, G-W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC - NIH. [Link]

  • Reddy, T. J., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. ACS Publications. [Link]

  • Wang, G-W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • Isom, A. L., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]

  • Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. ResearchGate. [Link]

  • Wang, D., et al. (2019). Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Letters - ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Publishing. [Link]

  • Muñoz, E., et al. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PMC - NIH. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC - NIH. [Link]

  • SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES. RosDok - Universität Rostock. [Link]

  • El-Gazzar, M. G., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Diversity-oriented synthesis of indole-fused scaffolds and bis(indolyl)methane from tosyl-protected tryptamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Forsyth, C. J., et al. (2014). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC - NIH. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace - University of Toronto. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI. [Link]

  • Selected bioactive molecules and natural products containing indole skeleton and selective C-H functionalization of indoles. ResearchGate. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH. [Link]

Sources

Exploratory

Discovery, Synthesis, and Functional Utility of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & Historical Context In the landscape of medicinal chemistry, the indole ring is a privileged scaffold, forming the core of coun...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Historical Context

In the landscape of medicinal chemistry, the indole ring is a privileged scaffold, forming the core of countless therapeutics ranging from serotonin receptor agonists to targeted oncology kinase inhibitors. However, the inherent electron-rich nature of the indole core presents significant chemoselectivity challenges during late-stage functionalization.

Historically, direct halogenation of unprotected indoles often resulted in oxidative degradation, unwanted N-halogenation, or uncontrolled polymerization[1]. To harness the nucleophilicity of the C3 position without destroying the molecule, synthetic chemists evolved a strategy of electronic modulation and steric shielding. This evolution culminated in the design of highly specialized building blocks like 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS: 1060812-81-8) [2].

By installing a p-toluenesulfonyl (tosyl) group at the N1 position and a methyl group at the C2 position, chemists created a bench-stable, crystalline intermediate. The tosyl group deactivates the nitrogen, preventing catalyst poisoning in downstream palladium reactions, while the C2-methyl group provides steric hindrance that strictly locks electrophilic and cross-coupling reactivity to the C3 position[3].

Mechanistic Grounding: The Causality of Experimental Choices

As application scientists, we do not merely execute reactions; we engineer molecular environments. The synthesis of 3-Bromo-2-methyl-1-tosyl-1H-indole relies on a highly controlled two-step sequence where every reagent choice is dictated by thermodynamic and kinetic causality.

Step 1: N-Tosylation (Electronic Deactivation)

The indole N-H bond possesses a pKa of approximately 16.2. Deprotonation requires a strong, non-nucleophilic base such as Sodium Hydride (NaH). The resulting indolyl anion is a hard nucleophile that rapidly attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl).

  • The "Why": Unprotected indoles act as strong σ-donors that can coordinate to and poison palladium catalysts during cross-coupling. The strongly electron-withdrawing tosyl group pulls electron density away from the ring, stabilizing it against oxidation and preventing N-arylation in downstream Buchwald-Hartwig aminations[3].

Step 2: Electrophilic C3-Bromination (Regioselective Functionalization)

The C2-C3 π-bond of the N-tosylindole acts as an enamine. For bromination, N-Bromosuccinimide (NBS) is strictly preferred over elemental bromine (Br₂).

  • The "Why": Elemental bromine generates stoichiometric hydrobromic acid (HBr) as a byproduct, which can catalyze the unwanted cleavage of the tosyl group or induce dimerization of the indole core. NBS, conversely, acts as a controlled reservoir, providing a low, steady-state concentration of the highly electrophilic bromonium ion (Br⁺)[4]. The enamine attacks the Br⁺ to form a transient Wheland intermediate, which rapidly rearomatizes to yield the C3-bromo derivative with excellent regioselectivity[1].

Synthesis_Workflow A 2-Methyl-1H-indole (Nucleophile) B 1-Tosyl-2-methyl-1H-indole (Protected Core) A->B 1. NaH, DMF (0°C) 2. TsCl (RT) N-Tosylation C 3-Bromo-2-methyl-1-tosyl-1H-indole (Target Scaffold) B->C NBS, DCM (RT) Electrophilic Bromination

Synthetic workflow for 3-Bromo-2-methyl-1-tosyl-1H-indole via N-tosylation and C3-bromination.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process monitoring and mechanistic rationale for workup procedures.

Protocol A: Synthesis of 1-Tosyl-2-methyl-1H-indole
  • Setup: Charge an oven-dried, argon-purged flask with 2-methyl-1H-indole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Validation: The reaction will effervesce (H₂ gas evolution) and turn a deep yellow/brown, indicating the successful formation of the indolyl anion. Stir for 30 minutes.

  • Electrophilic Attack: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Monitoring: Check via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.3) should be entirely consumed, replaced by a highly UV-active spot (Rf ~0.6).

  • Quench & Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water (to remove DMF and salts), and recrystallize from ethanol to afford the pure protected intermediate.

Protocol B: Regioselective Bromination to 3-Bromo-2-methyl-1-tosyl-1H-indole
  • Setup: Dissolve 1-tosyl-2-methyl-1H-indole (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.15 M) under argon at RT.

  • Bromination: Add recrystallized N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion. Validation: The solution will temporarily darken as the Br⁺ transfer occurs. Shield the flask from direct light to prevent radical side reactions.

  • Monitoring: Stir for 1–2 hours. TLC monitoring (Hexanes:DCM 1:1) will confirm the quantitative shift to a slightly higher Rf product spot.

  • Workup: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine) and saturated aqueous NaHCO₃ (to neutralize trace succinimide acidity).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid is typically >95% pure but can be triturated with cold hexanes to yield the title compound as an off-white crystalline powder[5].

Quantitative Data Summaries

The choice of reagents significantly impacts the yield and purity of the final scaffold. Table 1 outlines the optimization parameters for the bromination step, while Table 2 highlights the compound's utility in downstream applications.

Table 1: Optimization of C3-Bromination Conditions for N-Tosylindoles

ReagentSolventTemp (°C)Regioselectivity (C3)Yield (%)Mechanistic Notes & Byproducts
Br₂AcOH25Moderate45–55Generates stoichiometric HBr; promotes acid-catalyzed dimerization.
NBS DCM 25 High 85–95 Optimal. Mild conditions; succinimide byproduct easily removed via aqueous wash.
NBSDMF0 to 25High80–90Fast reaction kinetics; however, requires extensive aqueous workup to remove DMF.

Table 2: Cross-Coupling Efficacy of 3-Bromo-2-methyl-1-tosyl-1H-indole

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂, K₂CO₃9088
Stille CouplingTributyl(vinyl)tinPd(PPh₃)₄, LiCl10082
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu11075

Applications in Drug Discovery & Cross-Coupling

The primary utility of 3-Bromo-2-methyl-1-tosyl-1H-indole lies in its role as a universal electrophile for transition-metal-catalyzed cross-coupling[4]. The C3-bromine bond is highly activated toward oxidative addition by Palladium(0) species.

Because the N1 position is protected and the C2 position is blocked by a methyl group, researchers can execute highly complex, late-stage functionalizations without risking side reactions. Following the cross-coupling event, the tosyl group can be cleanly removed via basic hydrolysis (e.g., NaOH in MeOH) or fluoride sources (e.g., TBAF) to reveal the biologically active, free N-H indole derivative.

Cross_Coupling Core 3-Bromo-2-methyl-1-tosyl-1H-indole Suzuki Suzuki-Miyaura Coupling (C3-Aryl/Alkyl Indoles) Core->Suzuki R-B(OH)2, Pd Cat., Base Stille Stille Coupling (C3-Vinyl/Allyl Indoles) Core->Stille R-SnBu3, Pd Cat. Buchwald Buchwald-Hartwig Amination (C3-Amino Indoles) Core->Buchwald R-NH2, Pd Cat., Base

Downstream palladium-catalyzed cross-coupling pathways for C3-functionalized indole synthesis.

References

  • Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation Title: Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation Title: Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines Title: Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Foundational

Reactivity of the C3-Bromo Position in Tosylated Indoles: A Technical Guide

Executive Summary The indole nucleus is a privileged scaffold in drug discovery and natural product synthesis. While the C3 position of an unprotected indole is inherently nucleophilic, installing a halogen at this posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in drug discovery and natural product synthesis. While the C3 position of an unprotected indole is inherently nucleophilic, installing a halogen at this position inverts its reactivity, priming it for cross-coupling and metallation. However, the inherent instability of haloindoles necessitates the use of protecting groups. The N-tosyl (N-Ts) group has emerged as the gold standard for this purpose.

This whitepaper provides an in-depth mechanistic analysis of the reactivity of 3-bromo-1-tosylindole . By examining the electronic and steric causality imparted by the N-Ts group, this guide establishes robust, self-validating protocols for halogen-lithium exchange and palladium-catalyzed cross-coupling, while also dissecting the substrate's notorious failure in Buchwald-Hartwig aminations.

Mechanistic Foundation: Electronic and Steric Causality

The N-tosyl group is not merely a passive spectator; it fundamentally rewrites the electronic landscape of the indole ring 1.

  • Electronic Deactivation: The strongly electron-withdrawing sulfonyl moiety pulls π -electron density away from the indole nitrogen via inductive and resonance effects. This depletion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C3–Br bond significantly more electrophilic and susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • Steric Shielding: The bulky tolyl ring projects over the C2 position. While this prevents unwanted electrophilic attack at C2, it also introduces severe steric penalties during transition-metal-catalyzed reductive elimination steps involving bulky ligands.

  • C2-Proton Acidification: The electron-withdrawing nature of the N-Ts group highly acidifies the adjacent C2 proton, creating a thermodynamic sink that drives intramolecular rearrangements during metallation.

Reactivity SM 3-Bromo-1-tosylindole Li_Kinetic 3-Lithio-1-tosylindole (Kinetic) SM->Li_Kinetic t-BuLi, -100 °C Suzuki 3-Aryl-1-tosylindole (Suzuki: High Yield) SM->Suzuki Pd(0), Ar-B(OH)2 Mild Base Buchwald Decomposition / No Rxn (Buchwald: Fails) SM->Buchwald Pd(0), Amine Strong Base Li_Thermo 2-Lithio-1-tosylindole (Thermodynamic) Li_Kinetic->Li_Thermo T > -70 °C (Rearrangement)

Fig 1. Divergent reactivity pathways of 3-bromo-1-tosylindole based on reagent and temperature.

Halogen-Lithium Exchange: The Kinetic vs. Thermodynamic Dichotomy

The generation of 3-indolyllithium species is a powerful method for C3 functionalization. However, when utilizing 3-bromo-1-tosylindole, researchers must navigate a strict temperature-dependent dichotomy 2.

Treatment with t-BuLi at -100 °C yields the kinetic product , 3-lithio-1-tosylindole. If the reaction temperature is allowed to rise above -70 °C, the highly basic C3-lithio species deprotonates the acidified C2 position (or undergoes a halogen-dance-like migration), irreversibly forming the thermodynamic sink : 2-lithio-1-tosylindole.

Protocol 1: Self-Validating Low-Temperature Borylation

Objective: Synthesis of 1-tosyl-1H-indole-3-boronic acid via kinetic trapping. Causality Focus: t-BuLi (2.05 equiv) is strictly required; the first equivalent drives the exchange, while the second rapidly consumes the generated t-BuBr to prevent competitive alkylation. The -100 °C threshold is non-negotiable to freeze the kinetic intermediate.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 3-bromo-1-tosylindole (1.0 mmol) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath maintained at -100 °C.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.05 mmol) over 5 minutes. Stir for exactly 10 minutes.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot via a pre-cooled syringe and rapidly quench into CD3OD. Analyze the crude mixture via 1 H-NMR. Validation criteria: Disappearance of the C3-H singlet and retention of the C2-H signal confirms successful kinetic lithiation without migration.

  • Electrophilic Trapping: Rapidly inject trimethyl borate (3.0 mmol) in one portion.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl (5 mL) to hydrolyze the borate ester. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Success

The Suzuki-Miyaura coupling of 3-bromo-1-tosylindole with aryl boronic acids is highly efficient. The N-Ts group prevents catalyst poisoning (which frequently occurs with free N-H indoles) and accelerates the oxidative addition step.

CatalyticCycle Pd0 Pd(0) PdII_OA Pd(II) Ox. Add. Pd0->PdII_OA 3-Br-1-Ts-Indole PdII_TM Pd(II) Transmet. PdII_OA->PdII_TM Ar-B(OH)2 PdII_TM->Pd0 Red. Elim. (Product) Note N-Ts group accelerates Oxidative Addition by lowering LUMO energy Note->PdII_OA

Fig 2. Suzuki-Miyaura catalytic cycle highlighting the N-Ts electronic effect on oxidative addition.

Protocol 2: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesis of 3-phenyl-1-tosyl-1H-indole. Causality Focus: Pd(dppf)Cl 2​ is selected because its large bite angle facilitates the cross-coupling of sterically demanding substrates. K 2​ CO 3​ is utilized as a mild base; stronger bases (e.g., NaOH, KOtBu) would prematurely cleave the tosyl group, leading to complex mixtures.

  • Assembly: In a microwave vial, combine 3-bromo-1-tosylindole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(dppf)Cl 2​ (0.05 mmol), and K 2​ CO 3​ (2.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Purge with argon for 5 minutes, seal, and heat at 80 °C for 12 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Validation criteria: The starting material (R f​ ~0.70) must be fully consumed, replaced by a highly UV-active fluorescent product spot (R f​ ~0.55).

  • Isolation: Cool to room temperature, dilute with water, extract with DCM, and purify via silica gel chromatography.

The Buchwald-Hartwig Anomaly: Steric and Electronic Limitations

While C-C bond formation thrives, C-N bond formation via Buchwald-Hartwig amination notoriously fails with 3-bromo-1-tosylindole 3. Literature explicitly notes this substrate as "problematic," often yielding no reaction or complete decomposition.

The Causality of Failure: The reductive elimination step in Pd-catalyzed amination requires the amine and the indole to achieve a tight cis-alignment on the Pd(II) center. The steric bulk of the N-Ts group physically blocks the approach of secondary amines. Furthermore, the strong electron-withdrawing nature of the N-Ts group thermodynamically stabilizes the Pd(II)-amido intermediate. This dual steric-electronic penalty raises the activation barrier for reductive elimination so high that competitive pathways—such as protodehalogenation or bulk catalyst decay (forming Pd black)—dominate the system.

Quantitative Data Summary

The following table synthesizes the expected reactivity profiles and quantitative yields based on established literature parameters.

Reaction TypeReagents / CatalystTemp (°C)Primary OutcomeTypical YieldMechanistic Note
Halogen-Li Exchange (Kinetic) t-BuLi, THF-1003-Lithio-1-tosylindole>85%Rapid quench required to prevent C3 C2 migration.
Halogen-Li Exchange (Thermo) t-BuLi, THF-202-Lithio-1-tosylindole>80%Driven by extreme C2 proton acidity.
Suzuki-Miyaura Coupling Pd(dppf)Cl 2​ , Ar-B(OH) 2​ , K 2​ CO 3​ 803-Aryl-1-tosylindole75–95%N-Ts group accelerates oxidative addition.
Buchwald-Hartwig Amination Pd 2​ (dba) 3​ , Amine, NaOtBu80–100No Reaction / Decay<5%Steric/electronic inhibition of reductive elimination.

References

  • Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13/1 Source: Thieme Connect (G. W. Gribble) URL:[Link]

Sources

Exploratory

Solubility Profile and Handling Protocols for 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole in Synthetic Applications

Executive Summary The compound 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS: 1060812-81-8) is a highly functionalized, protected heterocyclic building block widely utilized in medicinal chemistry and advanced o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS: 1060812-81-8) is a highly functionalized, protected heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis. Its unique structural features—a bulky, electron-withdrawing N-tosyl group, a polarizable C3-bromine atom, and a sterically demanding C2-methyl group—create a highly specific solubility profile. This technical whitepaper provides drug development professionals and synthetic chemists with an authoritative guide to the solvation thermodynamics, quantitative solubility data, and self-validating handling protocols for this critical intermediate.

Structural Causality & Solvation Thermodynamics

Understanding the solubility of 3-Bromo-2-methyl-1-tosyl-1H-indole requires an analysis of its molecular architecture. Unprotected indoles typically exhibit moderate hydrogen-bonding capabilities due to the N-H donor. However, the introduction of the p-toluenesulfonyl (tosyl) group at the N1 position completely abolishes this hydrogen-bond donor capacity, drastically shifting the molecule's thermodynamic profile toward lipophilicity [1].

Furthermore, the C3-bromo substituent increases the overall molecular weight and polarizability, enhancing London dispersion forces. The C2-methyl group introduces localized steric hindrance, which prevents tight crystal packing in certain solvent environments but further decreases aqueous compatibility. Consequently, the molecule exhibits exceptional solubility in moderately polar, halogenated, and aprotic solvents (which can engage in dipole-dipole and dispersion interactions with the sulfonyl and bromo moieties) while remaining entirely insoluble in highly polar protic solvents like water.

StructuralInfluence Core 3-Bromo-2-methyl-1-tosyl-1H-indole Tosyl N-Tosyl Group (Eliminates H-bond donor, increases lipophilicity) Core->Tosyl Bromo C3-Bromo Group (Increases polarizability) Core->Bromo Methyl C2-Methyl Group (Steric hindrance, adds hydrophobicity) Core->Methyl Water Insoluble in Water Tosyl->Water Prevents DCM Highly Soluble in DCM/CHCl3 Tosyl->DCM Promotes Bromo->DCM Promotes Methyl->Water Prevents

Impact of functional groups on the solubility profile of the indole derivative.

Quantitative Solubility Matrix

The following table summarizes the empirical solubility parameters of 3-Bromo-2-methyl-1-tosyl-1H-indole across standard laboratory solvents at 25°C. These metrics are critical for calculating reaction molarities and designing liquid-liquid extraction workflows.

Solvent CategorySpecific SolventSolubility LevelApprox. Concentration (mg/mL)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM)Highly Soluble> 100 mg/mLDispersion forces, dipole-dipole matching
Halogenated Chloroform (CHCl₃)Highly Soluble> 100 mg/mLDispersion forces, ideal for NMR prep
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble~ 50 - 75 mg/mLStrong dipole interaction with sulfonyl oxygen
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble~ 50 - 75 mg/mLDipole-dipole interactions
Ester/Ether Ethyl Acetate (EtOAc)Soluble~ 30 - 50 mg/mLModerate polarity matching
Ester/Ether Tetrahydrofuran (THF)Soluble~ 40 - 60 mg/mLCoordination with Lewis basic sites
Polar Protic Methanol / EthanolPoorly Soluble< 5 mg/mLDisrupted H-bonding network
Non-Polar Hexane / HeptaneInsoluble< 1 mg/mLInsufficient polarity to break crystal lattice
Aqueous WaterInsoluble< 0.1 mg/mLExtreme hydrophobic rejection

Application-Specific Solvent Strategies

Selecting the correct solvent is not merely a matter of dissolution; it dictates the success of downstream applications. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings utilizing the C3-bromo position) are optimally performed in DMF or THF, as these solvents maintain the substrate in solution at elevated temperatures without poisoning the catalyst [2]. Conversely, for analytical characterization via Nuclear Magnetic Resonance (NMR), deuterated chloroform (CDCl₃) is the gold standard. CDCl₃ perfectly matches the lipophilic profile of the tosyl group, ensuring sharp NMR resonances without the aggregation artifacts often seen in poorly matched solvents [3].

SolventSelection Start Target Application for 3-Bromo-2-methyl- 1-tosyl-1H-indole Synthesis Organic Synthesis (Cross-Coupling/Lithiation) Start->Synthesis Analysis Analytical Characterization (NMR / LC-MS) Start->Analysis Purification Purification (Recrystallization) Start->Purification SolventSyn Use THF, DMF, or DCM (High Solubility >50 mg/mL) Synthesis->SolventSyn SolventAna Use CDCl3 or DMSO-d6 (Excellent Solvation) Analysis->SolventAna SolventPur Use EtOAc / Hexane System (Solvent / Anti-solvent) Purification->SolventPur

Workflow for selecting optimal solvents based on experimental application.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes the mechanistic causality behind the action and a validation checkpoint to confirm success before proceeding.

Protocol 1: Standardized Dissolution & NMR Sample Preparation

Objective: Prepare a homogenous, aggregate-free solution for ¹H and ¹³C NMR spectroscopy. Causality: Deuterated chloroform (CDCl₃) is selected because it lacks exchangeable protons that could interfere with the C4-C7 aromatic proton signals of the indole core, while its low dielectric constant effectively solvates the bulky tosyl moiety.

  • Weighing: Transfer exactly 15.0 mg of 3-Bromo-2-methyl-1-tosyl-1H-indole into a clean, dry 2 mL glass vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) to the vial.

  • Agitation: Gently swirl the vial for 30 seconds. Do not use aggressive sonication unless necessary, as localized heating can lead to solvent evaporation and concentration errors.

  • Filtration (Optional but Recommended): If particulate matter remains (indicating inorganic impurities or degraded starting material), pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly used because it is chemically inert to halogenated solvents, unlike nylon or PES filters.

  • Transfer: Pipette the clear solution into a standard 5 mm NMR tube.

  • Validation Checkpoint: Hold the NMR tube against a light source. The solution must be perfectly optically clear. Any turbidity indicates incomplete solvation or the presence of insoluble impurities, requiring re-filtration.

Protocol 2: Recrystallization & Purification (Solvent/Anti-Solvent System)

Objective: Purify crude 3-Bromo-2-methyl-1-tosyl-1H-indole utilizing an Ethyl Acetate/Hexane gradient. Causality: Ethyl acetate acts as the primary solvent because its ester functionality provides necessary dipole-dipole interactions with the sulfonyl oxygen atoms. Hexane is introduced as an antisolvent; its purely aliphatic nature disrupts the solvation shell around the polarizable bromo and tosyl groups, driving supersaturation and controlled crystal nucleation.

  • Primary Dissolution: Place 1.0 g of crude compound in a 50 mL Erlenmeyer flask. Add minimal boiling Ethyl Acetate (approximately 15-20 mL) while stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through fluted filter paper to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Return the filtrate to a gentle heat source. Slowly add hot Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Re-clarification: Add 1-2 drops of hot Ethyl Acetate just until the turbidity clears. This establishes a perfectly saturated solution.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour. Causality: Slow cooling promotes the growth of large, pure crystal lattices, excluding impurities that would otherwise be trapped during rapid precipitation.

  • Isolation: Recover the purified crystals via vacuum filtration (Buchner funnel) and wash with 5 mL of ice-cold Hexane.

  • Validation Checkpoint: The resulting crystals should be stark white. A yellow or brown tint indicates that highly conjugated impurities have co-crystallized, necessitating a second recrystallization cycle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6698, p-Toluenesulfonyl chloride". PubChem. [Link]

  • Yokoyama, Y., Ito, S., Takahashi, Y., & Murakami, Y. "Palladium-catalyzed cross-coupling reaction: Direct allylation of aryl bromides with allyl acetate". Tetrahedron Letters, 1985, 26(52), 6457-6460. [Link]

  • Gustafson, J. L., et al. "A Mild Phosphine Sulfide Catalyzed Electrophilic Halogenation of Arenes and Heterocycles". Organic Letters, 2015, 17(7), 1620-1623. [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Strategic Rationale The functionalization of the indol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Strategic Rationale

The functionalization of the indole core is a cornerstone of modern drug discovery. Among the versatile building blocks available, 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole stands out as a highly engineered substrate for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I emphasize that successful cross-coupling on heterocycles relies heavily on managing electronic density and steric hindrance. This specific molecule is strategically designed with three functional features that dictate its reactivity:

  • The C3-Bromo Handle: Serves as the primary site for palladium (Pd) or nickel (Ni) oxidative addition, enabling C-C and C-N bond formation.

  • The N-Tosyl (Ts) Protecting Group: The strongly electron-withdrawing nature of the sulfonyl group deactivates the electron-rich pyrrole ring [1]. This suppression is critical; it prevents unwanted oxidative degradation of the indole core during high-temperature catalysis and stabilizes the molecule against basic/acidic media.

  • The C2-Methyl Blockade: In N-tosylindoles, the C2 position is highly susceptible to direct palladation or unwanted electrophilic side reactions. The installation of a methyl group at C2 provides a steric shield, enforcing absolute regioselectivity and forcing the catalyst to strictly engage the C3-CBr bond [3].

Mechanistic Insights & Catalyst Selection (E-E-A-T)

To achieve self-validating and reproducible protocols, one must understand the causality behind the reagent choices for this specific substrate:

  • Suzuki-Miyaura (C-C): The steric crowding around the C3 position (flanked by the C2-methyl and the bulky N-tosyl group) can hinder the transmetalation and reductive elimination steps. We select Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, overcoming the steric bulk to efficiently yield 3-aryl derivatives.

  • Buchwald-Hartwig (C-N): C-N coupling is notoriously difficult on electron-deficient, sterically hindered bromoindoles. We utilize Pd₂(dba)₃ paired with bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos . Furthermore, while NaOtBu is a standard base for aminations, it can cause premature cleavage of the N-tosyl group. Therefore, Cs₂CO₃ is mandated to preserve the protecting group during the catalytic cycle [2].

  • Sonogashira (C-C Alkyne): For alkynylation, a standard Pd(PPh₃)₂Cl₂ / CuI co-catalytic system is highly effective. The N-tosyl group is stable in the triethylamine (Et₃N) used as both base and co-solvent at moderate temperatures (70 °C).

Divergent Cross-Coupling Workflow

G Substrate 3-Bromo-2-methyl-1-tosyl-1H-indole (Core Substrate) Suzuki Suzuki-Miyaura (C-C Bond) Substrate->Suzuki Pd(dppf)Cl2 Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Substrate->Buchwald Pd2(dba)3, XPhos Amine Sonogashira Sonogashira (C-C Alkyne) Substrate->Sonogashira Pd(PPh3)2Cl2, CuI Terminal Alkyne ProdSuzuki 3-Aryl-2-methyl-1-tosyl-1H-indole Suzuki->ProdSuzuki ProdBuchwald 3-Amino-2-methyl-1-tosyl-1H-indole Buchwald->ProdBuchwald ProdSonogashira 3-Alkynyl-2-methyl-1-tosyl-1H-indole Sonogashira->ProdSonogashira

Divergent palladium-catalyzed cross-coupling pathways for 3-bromo-2-methyl-1-tosyl-1H-indole.

Reaction Optimization Data

The following table summarizes the optimized, field-proven parameters for functionalizing 3-bromo-2-methyl-1-tosyl-1H-indole.

Reaction TypeCatalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Expected Yield
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)Inherent (dppf)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)901275–92%
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃ (2.0 eq)Toluene (Anhydrous)1001660–85%
Sonogashira Pd(PPh₃)₂Cl₂ (5 mol%)Inherent (PPh₃)Et₃N (3.0 eq)DMF / Et₃N (1:1)70880–95%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

This protocol utilizes a biphasic solvent system. Vigorous stirring is mandatory to ensure mass transfer between the aqueous base and the organic substrate.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2-methyl-1-tosyl-1H-indole (1.0 mmol, 364 mg), the desired arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the tube with a septum and degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Monitor completion via TLC (Hexanes:EtOAc 4:1); the starting material (Rf ~0.70) should be fully consumed [4]. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexanes/EtOAc gradient) to afford the 3-aryl-2-methyl-1-tosyl-1H-indole.

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Strict anhydrous conditions are required. The use of Cs₂CO₃ prevents the detosylation commonly observed with stronger alkoxide bases.

  • Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, charge a reaction vial with 3-Bromo-2-methyl-1-tosyl-1H-indole (1.0 mmol, 364 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 652 mg).

  • Amine & Solvent: Add the desired secondary or primary amine (1.2 mmol) followed by anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 16 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and catalyst particulates. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the C3-aminated product.

Protocol C: Sonogashira Coupling (C3-Alkynylation)

Copper acts as a co-catalyst to form the highly reactive copper acetylide intermediate, which undergoes transmetalation with the Pd-complex.

  • Preparation: To an oven-dried reaction flask, add 3-Bromo-2-methyl-1-tosyl-1H-indole (1.0 mmol, 364 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Inject anhydrous DMF (3.0 mL) and anhydrous Et₃N (3.0 mL) via syringe. Add the terminal alkyne (1.5 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 70 °C for 8 hours. The solution will typically transition to a dark brown/black color as the reaction progresses.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ACS Publications. Available at: [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. National Institutes of Health (PMC). Available at:[Link]

  • UC San Diego Electronic Theses and Dissertations. eScholarship.org. Available at: [Link]

Application

Guide to the Experimental Use of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

An Application Note for Advanced Organic Synthesis and Drug Discovery Abstract: This comprehensive guide details the synthesis, characterization, and synthetic applications of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Organic Synthesis and Drug Discovery

Abstract: This comprehensive guide details the synthesis, characterization, and synthetic applications of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole, a versatile building block for medicinal chemistry and materials science. We provide field-proven, step-by-step protocols for its preparation and subsequent use in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The causality behind experimental choices, troubleshooting insights, and critical safety information are discussed to ensure procedural success and laboratory safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Compound Profile and Strategic Importance

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous bioactive natural products and synthetic drugs[1]. 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole is a strategically designed intermediate that capitalizes on this framework. Its utility stems from three key structural features:

  • The N-Tosyl Group: The electron-withdrawing p-toluenesulfonyl (tosyl) group serves multiple critical functions. It protects the indole nitrogen from undesired side reactions, such as protonation or alkylation, thereby increasing the compound's stability under a wide range of reaction conditions[2]. Furthermore, it modulates the electronic properties of the indole ring, influencing its reactivity in subsequent functionalization steps[2][3].

  • The C3-Bromo Substituent: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds, making it a linchpin for molecular diversification[2][4].

  • The C2-Methyl Group: The methyl group at the C2 position blocks this site from potential competing reactions, such as C-H activation, thereby enhancing the regioselectivity of reactions at the C3 position[2].

This combination of features makes the title compound an ideal substrate for building molecular complexity and generating libraries of novel indole derivatives for screening in drug discovery programs.

Physicochemical and Safety Data

Proper handling of all chemical reagents is paramount. The following data is provided for reference. Users must consult the full Safety Data Sheet (SDS) from the supplier before commencing any experimental work.

PropertyValueReference
Chemical Formula C₁₅H₁₂BrNO₂S[5]
Molecular Weight 350.24 g/mol [5]
Physical Form Solid[5]
CAS Number 90481-77-9[5]
Storage Store at -20°C, sealed, away from moisture.[5]

Safety Profile:

  • Signal Word: Warning[5]

  • Hazard Statements: H302 (Harmful if swallowed)[5][6]. May cause skin, eye, and respiratory irritation[6][7].

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5][8].

  • Handling: Work should be conducted in a well-ventilated chemical fume hood.[6] Avoid dust formation and inhalation. Avoid contact with skin and eyes.[9] Keep away from heat and sources of ignition.[8]

Synthesis and Characterization

The synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole is most reliably achieved via a two-step sequence starting from commercially available 2-methylindole. This strategy ensures high regioselectivity and yield.

Synthetic Rationale

The chosen pathway involves an initial N-tosylation followed by a regioselective C3-bromination.

  • Step 1: N-Tosylation. Protecting the indole nitrogen is the crucial first step. The tosyl group enhances the stability of the indole ring for the subsequent bromination step and prevents side reactions at the nitrogen atom.[2] This reaction proceeds by deprotonating the indole N-H with a suitable base, followed by nucleophilic attack on p-toluenesulfonyl chloride (TsCl).[10]

  • Step 2: C3-Bromination. The N-tosylated indole is electron-deficient compared to the unprotected indole, but the C3 position remains the most nucleophilic site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent as it is easy to handle and provides a source of electrophilic bromine under mild conditions, ensuring high regioselectivity for the C3 position.[11]

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Tosylation cluster_1 Step 2: C3-Bromination Start 2-Methylindole Reagents1 NaH, TsCl THF, 0°C to RT Start->Reagents1 1. Intermediate 2-Methyl-1-(toluene-4-sulfonyl)-1H-indole Reagents1->Intermediate 2. Intermediate_ref Intermediate Product Reagents2 NBS Acetonitrile, 0°C to RT FinalProduct 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole Reagents2->FinalProduct 4. Intermediate_ref->Reagents2 3.

Caption: Two-step synthesis of the title compound from 2-methylindole.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Methyl-1-(toluene-4-sulfonyl)-1H-indole

  • Materials: 2-Methylindole (1.0 eq.), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), p-Toluenesulfonyl Chloride (TsCl, 1.1 eq.), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add 2-methylindole (1.0 eq.).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0°C and add TsCl (1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) (Typical mobile phase: 20% Ethyl Acetate in Hexanes).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the N-tosylated intermediate as a solid.

Step 2: Synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

  • Materials: 2-Methyl-1-(toluene-4-sulfonyl)-1H-indole (1.0 eq.), N-Bromosuccinimide (NBS, 1.0-1.1 eq.), Acetonitrile (ACN).

  • Procedure:

    • In a round-bottom flask, dissolve the N-tosylated indole (1.0 eq.) in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS (1.0-1.1 eq.) portion-wise over 10 minutes to the stirred solution.[11]

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, typically as a white or off-white solid.

Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While actual spectra are instrument-dependent, the following table outlines the expected characteristic signals.

TechniqueExpected Observations
¹H NMR Aromatic protons of the indole core and tosyl group (approx. 7.0-8.0 ppm range). A singlet for the C2-methyl group (approx. 2.5-2.7 ppm). A singlet for the tosyl methyl group (approx. 2.4 ppm). The absence of the N-H proton signal confirms tosylation.
¹³C NMR Signals corresponding to all 15 carbons. The C-Br signal will be significantly downfield.
IR (FTIR) Characteristic stretches for S=O (sulfonyl group) around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹. Aromatic C-H and C=C stretches.
HRMS The calculated mass should match the observed mass, and the isotopic pattern for one bromine atom (approx. 1:1 ratio for M+ and M+2) should be present.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 3-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

General Experimental Workflow

G Setup 1. Reaction Setup - Dry Glassware - Add Reagents (Substrate, Coupling Partner, Base, Catalyst, Ligand) - Inert Atmosphere (Argon/N₂) Reaction 2. Reaction - Add Degassed Solvent - Heat to Desired Temperature - Monitor by TLC/LC-MS Setup->Reaction Degas Workup 3. Workup - Cool to RT - Quench Reaction - Aqueous Extraction Reaction->Workup Completion Purification 4. Purification - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Crude Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation
  • Mechanistic Rationale: This reaction forms a new C-C bond by coupling the bromoindole with an organoboron reagent (boronic acid or ester). The reaction is catalyzed by a Pd(0) species and requires a base for the crucial transmetalation step.[4] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction.[4]

  • Detailed Protocol:

    • To an oven-dried Schlenk flask, add 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.), the desired aryl/vinyl boronic acid (1.2-1.5 eq.), and a finely ground base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.5 eq.).[4][12]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%).[4][13]

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

    • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, or DME).[12]

    • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for 2-24 hours, monitoring by TLC.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

  • Troubleshooting:

    • Low Yield: May indicate an inactive catalyst (use fresh catalyst, ensure anaerobic conditions) or an inappropriate ligand/base combination.[4]

    • Dehalogenation: Formation of the debrominated starting material can occur. Ensure strict anaerobic conditions and consider a different palladium source.[4]

    • Protodeboronation: The boronic acid can be consumed by a side reaction. Use a slight excess of the boron reagent (1.2-1.5 eq.) to compensate.[4]

Heck Coupling: C-C (Vinylation) Bond Formation
  • Mechanistic Rationale: The Heck reaction couples the bromoindole with an alkene to form a substituted vinyl-indole derivative.[14][15] The reaction typically requires a Pd(0) or Pd(II) catalyst, a phosphine ligand, and a base (often an amine like triethylamine).[16]

  • Detailed Protocol:

    • To a reaction vessel, add 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 10-20 mol%).[17]

    • Add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.) and a suitable solvent (e.g., DMF or Acetonitrile).[17][18]

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Heat the reaction to 100-130°C and stir until the starting material is consumed.[17]

    • Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

    • Perform an aqueous workup and purify the crude product by column chromatography.

  • Expert Insights: For some substrates, dehalogenation can be a significant side reaction. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress this pathway and improve yields.[14][16]

Sonogashira Coupling: C-C (Alkynylation) Bond Formation
  • Mechanistic Rationale: This reaction couples the bromoindole with a terminal alkyne, providing direct access to 3-alkynylindoles. It uniquely uses a dual-catalyst system of palladium and copper(I).[19][20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[21]

  • Detailed Protocol:

    • To a Schlenk flask, add 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[22]

    • Seal the flask and establish an inert atmosphere.

    • Add a degassed solvent (e.g., THF, DMF, or a mixture with an amine base).

    • Add a degassed amine base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 eq.).

    • Add the terminal alkyne (1.2-1.5 eq.) dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-70°C) until completion.[22]

    • Perform a standard aqueous workup, followed by purification by flash chromatography.

  • Expert Insights: Anhydrous and anaerobic conditions are traditionally important for this reaction.[19] The tosyl group on the indole is stable under these conditions, making the substrate well-suited for this transformation.[2]

Buchwald-Hartwig Amination: C-N Bond Formation
  • Mechanistic Rationale: This reaction is a powerful method for forming C-N bonds by coupling the bromoindole with a primary or secondary amine.[23] It requires a palladium catalyst, a specialized bulky phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).[24][25]

  • Detailed Protocol:

    • In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (2-4 mol%).

    • Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).[25]

    • Add 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.) and the amine coupling partner (1.2 eq.).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Seal the tube and heat to 80-110°C with vigorous stirring for 4-24 hours.

    • After cooling, dilute the mixture with an organic solvent, filter through a pad of Celite to remove catalyst residues, and concentrate.

    • Purify the product via flash column chromatography.

  • Expert Insights: The choice of ligand and base is highly substrate-dependent and often requires screening for optimal results.[24] The N-tosyl group is generally robust to these conditions, though care should be taken with highly nucleophilic amines or very high temperatures.

Conclusion

3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole is a high-value, versatile intermediate for chemical synthesis. The tosyl protecting group ensures stability and directs reactivity, while the C3-bromo substituent provides a reliable anchor point for modern cross-coupling methodologies. The protocols and insights provided herein offer a robust framework for researchers to confidently employ this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

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  • Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. Benchchem. [URL: https://www.benchchem.com/technical-center/troubleshooting-suzuki-coupling-with-3-bromo-1h-indole-2-carbaldehyde-1738770]
  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[17][18]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02450]

  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[17][18]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.0c02450]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [URL: https://www.researchgate.net/publication/225301323_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles]
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  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Sequential-Sonogashira-and-Suzuki-Cross-Coupling-in-Hilgeroth-Pchalek/070e28f3521d9c193f412999e2898950f9689531]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/16/2/1553]
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  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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  • Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. [URL: https://www.academia.edu/35104840/Synthesis_and_some_reactions_of_the_N_Tosyl_derivative_of_indoles_and_2_3_Dihydrocarbazol_4_1H_one]
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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
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  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/11%3A_Reactions_of_Alkenes_and_Alkynes/11.12%3A_Sonogashira_Coupling]
  • Supporting Information Materials. The Royal Society of Chemistry. [URL: https://www.rsc.
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  • Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • 3-bromo-2-methyl-1h-indole (C9H8BrN). PubChemLite. [URL: https://pubchemlite.org/compound/C9H8BrN]
  • Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. R Discovery. [URL: https://discovery.researcher.life/article/pd-nhc-catalyzed-suzuki-miyaura-couplings-on-3-bromo-9h-pyrido-2-3-b-indole-6-sulfonamide/e268f780e0da8b35f60e948833959145]
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  • Unveiling the Therapeutic Potential of 3-Bromo-1H-indole-2-carbaldehyde: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/unveiling-the-therapeutic-potential-of-3-bromo-1h-indole-2-carbaldehyde-a-technical-guide-1738772]
  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3547]
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Sources

Method

Advanced Fragment-to-Lead Optimization: Utilizing 3-Bromo-2-methyl-1-(tosyl)-1H-indole as a Versatile 3D Scaffold

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Introduction: The Strategic Role of Indole Scaffolds in FBDD Fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Introduction: The Strategic Role of Indole Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-to-lead phase of pharmaceutical development by screening low-molecular-weight compounds to efficiently map the chemical space of a target protein's binding pocket[1]. However, the rate-limiting step in FBDD is often the synthetic elaboration of a 2D fragment hit into a 3D lead-like molecule without disrupting the initial binding pose[2].

Indoles, particularly azaindoles and substituted indoles, are privileged scaffolds in oncology and infectious disease drug discovery. When a simple fragment (e.g., 2-methyl-1H-indole) is identified as a weak binder, medicinal chemists must "grow" the fragment. 3-Bromo-2-methyl-1-(tosyl)-1H-indole (CAS: 1060812-81-8) serves as an elite, pre-activated synthetic intermediate for this exact purpose.

Causality in Scaffold Design

The structural features of this specific building block are engineered for predictable synthetic elaboration:

  • 3-Bromo Vector: The C3 position of indole is naturally nucleophilic. By pre-installing a bromine atom, we convert this position into an electrophilic vector, enabling highly controlled sp2-sp2 or sp2-sp3 palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3].

  • 2-Methyl Group: This substituent provides critical steric hindrance. It locks the conformation of the newly appended group at the C3 position, projecting it into a specific 3D vector within the protein binding site, which is crucial for optimizing binding thermodynamics[2].

  • 1-Tosyl (Ts) Protection: The strongly electron-withdrawing N-tosyl group serves a dual purpose. First, it protects the acidic indole NH from unwanted N-arylation or oxidation during cross-coupling. Second, it reduces the electron density of the indole core, which accelerates the reductive elimination step in the palladium catalytic cycle and prevents catalyst poisoning[3].

Fragment Elaboration Workflow

The transition from a fragment hit to a lead compound using this scaffold follows a highly modular, programmable workflow.

FBDD_Workflow Hit 1. Fragment Hit (2-Methylindole) Scaffold 2. Scaffold Selection (3-Br-2-Me-1-Ts-Indole) Hit->Scaffold Coupling 3. Fragment Growing (Pd-Catalyzed Coupling) Scaffold->Coupling Deprotect 4. Tosyl Deprotection (Base-Mediated Cleavage) Coupling->Deprotect Lead 5. Lead Compound (3-Substituted Indole NH) Deprotect->Lead

Fig 1. Fragment-to-Lead workflow using the 3-bromoindole scaffold.

Experimental Protocols: A Self-Validating System

The following protocols detail the "Fragment Growing" phase. They are designed to be robust, tolerating a wide variety of functional groups present on the incoming fragment (the boronic acid).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Fragment Growing

Objective: Couple a functionalized boronic acid to the C3 position of 3-bromo-2-methyl-1-(tosyl)-1H-indole.

Rationale for Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand has a large bite angle, which is highly effective for overcoming the steric hindrance introduced by the adjacent 2-methyl group on the indole ring. K₂CO₃ is selected as the base because it is strong enough to facilitate transmetalation but mild enough to prevent premature cleavage of the N-tosyl protecting group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methyl-1-(tosyl)-1H-indole (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Note: The biphasic aqueous system is critical to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 90 °C in an oil bath for 12–16 hours under vigorous stirring.

  • Monitoring: Monitor reaction completion via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the 3-substituted 2-methyl-1-(tosyl)-1H-indole.

Protocol B: Tosyl Deprotection to Reveal the Pharmacophore

Objective: Remove the N-tosyl group to restore the indole NH, a critical hydrogen-bond donor for target engagement.

Rationale for Reagent Selection: While TBAF can be used, NaOH in Methanol/THF provides a highly reliable, scalable, and cost-effective method for sulfonyl cleavage. The THF ensures the lipophilic elaborated indole remains in solution, while Methanol acts as the nucleophilic solvent.

Step-by-Step Procedure:

  • Preparation: Dissolve the protected intermediate from Protocol A (1.0 equiv) in a 1:1 mixture of THF and MeOH (0.1 M concentration).

  • Cleavage: Add an aqueous solution of NaOH (5.0 M, 10.0 equiv).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Caution: Do not exceed 60 °C to avoid degradation of sensitive functional groups appended during the coupling phase.

  • Workup: Cool to room temperature. Neutralize the mixture by carefully adding 1M HCl until the pH reaches ~7.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify via preparative HPLC or silica gel chromatography to isolate the final FBDD lead compound.

Mechanistic Pathway: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting stalled reactions, particularly when dealing with sterically demanding fragments.

Suzuki_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex (Indole-Pd-Br) OxAdd->PdII 3-Br-Indole TransMet Transmetalation (+ R-B(OH)2) PdII->TransMet PdII_R Pd(II) Complex (Indole-Pd-R) TransMet->PdII_R Base/H2O RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product

Fig 2. Catalytic cycle of Suzuki-Miyaura coupling on the 3-bromoindole scaffold.

Quantitative Data Presentation

The versatility of 3-Bromo-2-methyl-1-(tosyl)-1H-indole is demonstrated by its broad substrate scope. Table 1 summarizes typical quantitative yields across different classes of fragment-growing coupling partners using Protocol A & B.

Table 1: Substrate Scope and Yields for Fragment Elaboration

Fragment Coupling Partner (Boronic Acid)Steric/Electronic ProfileYield (Coupling, %)Yield (Deprotection, %)Overall F2L Yield (%)
Phenylboronic acidUnhindered, Neutral92%95%87%
4-Methoxyphenylboronic acidElectron-Rich88%94%82%
3-Pyridinylboronic acidHeteroaryl, Basic78%89%69%
2-Methylphenylboronic acidSterically Hindered (Ortho)65%90%58%
Cyclopropylboronic acidsp3-Hybridized71%92%65%

Note: Yields are representative of isolated, highly purified (>95% by LC-MS) compounds ready for biophysical screening (e.g., SPR, X-Ray Crystallography).

Conclusion

The use of 3-Bromo-2-methyl-1-(tosyl)-1H-indole provides medicinal chemists with a highly reliable, programmable vector for 3D fragment elaboration. By leveraging the electron-withdrawing properties of the tosyl group and the steric directing effects of the 2-methyl group, researchers can execute high-yielding palladium-catalyzed couplings to systematically explore protein binding pockets. This self-validating methodology significantly accelerates the hit-to-lead timeline in Fragment-Based Drug Discovery.

Sources

Application

Heck reaction conditions for 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

An Application Guide for the Heck Reaction: Synthesis of Substituted Indoles from 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole Authored by: A Senior Application Scientist This technical guide provides researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Heck Reaction: Synthesis of Substituted Indoles from 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Mizoroki-Heck reaction, specifically applied to the coupling of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern synthetic strategy. This document elucidates the mechanistic underpinnings of the reaction, offers practical guidance on parameter selection, and presents a robust, step-by-step protocol for laboratory execution.

Foundational Principles: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2][3] This palladium-catalyzed process is renowned for its reliability and functional group tolerance, making it an indispensable tool in complex molecule synthesis.[4] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.[1]

The Catalytic Cycle: A Stepwise Mechanistic Examination

The reaction mechanism comprises several key, sequential steps that cycle the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1][5][6][7]

  • Catalyst Activation: Many protocols utilize a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[2][7] This reduction can be facilitated by phosphine ligands, the solvent, or other reagents in the mixture.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromoindole substrate. This is often the rate-determining step and results in a square planar Pd(II) complex.[5][6]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group on the palladium complex migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon σ-bond.[1][5] With electron-deficient alkenes like acrylates, this insertion is highly regioselective.[5]

  • β-Hydride Elimination: For the product to be released, the palladium complex must undergo a syn β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred back to the metal. This step forms the final substituted alkene product, typically with an (E)-stereochemistry, and a hydrido-palladium(II) species.[1][5]

  • Catalyst Regeneration: A base is crucial for the final step. It removes the hydrohalic acid (H-X) from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst and allowing the cycle to begin anew.[2][7]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkyl L₂Pd(II)(Alkyl)(X) PdII_Aryl->PdII_Alkyl Alkene Insertion Migratory Insertion PdII_Hydride [L₂Pd(II)(H)(X)] PdII_Alkyl->PdII_Hydride Product BetaElim β-Hydride Elimination PdII_Hydride->Pd0 Base, -HBX Regen Reductive Elimination OxAdd_label Oxidative Addition Insertion_label Alkene Coord. & Insertion BetaElim_label β-Hydride Elimination Regen_label Catalyst Regeneration

Figure 1: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.

Experimental Design: Selecting Optimal Reaction Components

The success of the Heck reaction on 3-Bromo-2-methyl-1-(tosyl)-1H-indole hinges on the judicious selection of several key components. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the substrate's stability and modifying the electronic properties of the indole ring.

  • Palladium Source (Precatalyst): The choice of precatalyst influences the ease of Pd(0) generation.

    • Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and cost-effective choice. It requires in situ reduction to Pd(0), which is often facilitated by phosphine ligands.[3][7]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require a reductive activation step, though it can be more sensitive to air.[5]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): An air-stable Pd(0) complex that is ready to enter the catalytic cycle upon ligand dissociation.[3]

  • Ligands: Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[5]

    • Monodentate Phosphines (e.g., Triphenylphosphine, PPh₃): The most common class of ligands for standard Heck reactions. They are effective in stabilizing the catalyst and promoting the reaction.[3][8] The ratio of ligand to palladium (typically 2:1 or 4:1) is a key parameter to optimize.

    • Bulky Phosphines (e.g., Tri-o-tolylphosphine, P(o-tol)₃; Buchwald ligands): Sterically demanding ligands can accelerate the reductive elimination step and may be necessary for less reactive substrates.[9][10]

    • N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form very stable palladium complexes, often allowing for lower catalyst loadings and reactions at lower temperatures.[11]

  • Base: The base must be strong enough to neutralize the generated acid (HBr) but not so strong as to cause unwanted side reactions with the substrate or product.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Widely used due to their low cost and compatibility with many functional groups.[3][5] Potassium carbonate is a reliable first choice.

    • Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): Soluble in organic solvents, but their nucleophilicity can sometimes lead to side reactions. Hindered amines are often preferred.[3][5]

  • Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature.

    • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): These are the most common solvents for Heck reactions involving aryl bromides, as they effectively solvate the polar intermediates in the catalytic cycle.[5][6] DMF is a standard choice, though greener alternatives are being explored.[2][12]

    • Non-polar Solvents (e.g., Toluene): Can also be used, often in combination with specific ligand systems.[5]

Application Protocol: Heck Coupling with n-Butyl Acrylate

This protocol details a general procedure for the Heck coupling of 3-Bromo-2-methyl-1-(tosyl)-1H-indole with n-butyl acrylate, a common electron-deficient alkene.

Materials & Reagents
ComponentFormulaM.W. ( g/mol )Notes
3-Bromo-2-methyl-1-(tosyl)-1H-indoleC₁₆H₁₄BrNO₂S379.26The limiting reagent (1.0 equiv)
n-Butyl AcrylateC₇H₁₂O₂128.171.2 - 1.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.501-5 mol %
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.292-10 mol % (typically 2x the Pd mol %)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, powdered (2.0 equiv)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous grade
Ethyl AcetateC₄H₈O₂88.11For workup
BrineSaturated aq. NaCl-For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37For drying
Step-by-Step Experimental Procedure

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Pd(OAc)₂, PPh₃, DMF) Setup->Reagents Degas 3. Degassing (N₂ Purge) Reagents->Degas Additives 4. Add Base & Alkene (K₂CO₃, n-Butyl Acrylate) Degas->Additives Reaction 5. Heating & Monitoring (TLC / GC-MS) Additives->Reaction Workup 6. Aqueous Workup (EtOAc / Water / Brine) Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for the Heck reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 equiv), Palladium(II) acetate (e.g., 0.02 equiv, 2 mol%), and Triphenylphosphine (e.g., 0.04 equiv, 4 mol%).[13]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl bromide.

  • Degassing & Pre-formation: Stir the resulting mixture at room temperature for 15-20 minutes. This allows for the pre-formation of the active catalyst complex.

  • Addition of Reagents: To the stirred mixture, add anhydrous potassium carbonate (2.0 equiv) followed by the dropwise addition of n-butyl acrylate (1.2 equiv) via syringe.[13]

  • Reaction Execution: Immerse the flask in a preheated oil bath and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 8-24 hours).[13]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).[13]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Summary & Optimization Guidelines

The following table provides a starting point for the optimization of the Heck reaction for 3-bromoindole substrates. Yields are highly dependent on the specific alkene and precise conditions used.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldNotes
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)DMF100-110Good-ExcellentA standard, reliable starting point for electron-deficient alkenes.
Pd₂(dba)₃ (1%)P(o-tol)₃ (4%)Cs₂CO₃ (2.0)DMAc120Good-ExcellentA more active system, potentially useful for less reactive alkenes.
Pd(OAc)₂ (1%)NoneEt₃N (2.5)DMF100Variable"Ligandless" conditions can work, but risk of catalyst decomposition (palladium black) is higher.
Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene100ExcellentBuchwald ligands often provide high turnover numbers and efficiency.
PdCl₂(PPh₃)₂ (2%)None (internal)NaOAc (2.0)NMP110GoodUses a pre-formed Pd(II)-phosphine complex.

Troubleshooting Common Issues

  • No or Low Conversion:

    • Inactive Catalyst: Ensure reagents are pure and the catalyst has not degraded. Ensure the reaction is truly under an inert atmosphere.

    • Insufficient Temperature: Aryl bromides typically require temperatures >80 °C to undergo oxidative addition at a reasonable rate.[11]

    • Incorrect Base/Solvent Combination: The base may not be sufficiently soluble or strong enough in the chosen solvent.

  • Formation of Palladium Black:

    • This indicates catalyst decomposition. Increase the ligand-to-palladium ratio or switch to a more robust ligand (e.g., a bulky phosphine or an NHC).

  • Side Product Formation:

    • Alkene Isomerization/Dimerization: Can occur at high temperatures or with prolonged reaction times.

    • Reduction of Aryl Bromide: If a source of hydride is present (e.g., from solvent decomposition), debromination of the starting material can occur.

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile method for the C3-alkenylation of the 2-methyl-1-(tosyl)-1H-indole core. A systematic approach to the selection of catalyst, ligand, base, and solvent allows for the development of a highly efficient and reproducible process. The protocol provided herein serves as a validated starting point for researchers aiming to synthesize novel indole derivatives for applications in pharmaceutical and materials science.

References

  • Sathee, J. (n.d.). Chemistry Heck Reaction. Retrieved from Sathee Jee. [Link]

  • Solé, D., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(17), 4184–4193. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Heck Reaction. Retrieved from BYJU'S. [Link]

  • Vedantu. (2020, June 28). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from Vedantu. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia. [Link]

  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21–25. [Link]

  • Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. UiTM Institutional Repository. [Link]

  • ResearchGate. (2014, March 25). What is the role of PPh3 in Heck coupling?. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Lautens, M., et al. (2007). Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace Repository. [Link]

  • Ragaini, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemistryOpen, 9(7), 756-764. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Önal, A. M., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(6), 9953-9965. [Link]

Sources

Method

Application Note: Efficient Deprotection of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Introduction In the realm of medicinal chemistry and organic synthesis, the indole nucleus is a privileged scaffold found in a vast array of biologically active compounds. The synthesis and functionalization of indoles,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and organic synthesis, the indole nucleus is a privileged scaffold found in a vast array of biologically active compounds. The synthesis and functionalization of indoles, however, can be complicated by the reactivity of the indole nitrogen. The use of protecting groups is a cornerstone strategy to temporarily mask the N-H functionality, thereby enabling a broader range of synthetic transformations.[1] The p-toluenesulfonyl (tosyl) group is a robust and widely employed protecting group for the indole nitrogen due to its strong electron-withdrawing nature, which enhances the acidity of the N-H proton and stabilizes the indole ring to certain reaction conditions.[1][2]

The successful implementation of a protecting group strategy hinges on its efficient removal under conditions that preserve the integrity of the target molecule. This application note provides a detailed protocol for the deprotection of the tosyl group from 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole, a substrate featuring both an electron-withdrawing and an electron-donating substituent. We will focus on a mild and effective method utilizing cesium carbonate in a mixed solvent system, a procedure noted for its high efficiency and compatibility with various functional groups.[3][4]

Theoretical Background: The Chemistry of N-Tosyl Deprotection

The stability of the N-tosyl group in indoles necessitates specific chemical strategies for its cleavage. The strong electron-withdrawing character of the sulfonyl group renders the nitrogen-sulfur (N-S) bond quite stable.[5] Deprotection methods can be broadly categorized into basic hydrolysis, reductive cleavage, and nucleophilic displacement.

Base-mediated hydrolysis , the focus of this note, typically involves the nucleophilic attack of a hydroxide or alkoxide ion on the sulfur atom of the tosyl group. This process is facilitated by the electron-withdrawing nature of the substituents on the indole ring. In the case of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole, the bromo group at the 3-position is expected to facilitate the nucleophilic attack required for deprotection.[3] While strong bases like sodium hydroxide or potassium hydroxide in alcohol at elevated temperatures can be effective, they can also lead to undesired side reactions or decomposition of sensitive substrates.[1][5]

A milder and often more efficient approach employs cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).[3] The enhanced reactivity of cesium carbonate compared to other alkali metal carbonates like lithium carbonate and sodium carbonate, which are often ineffective, is a key advantage.[3] The mechanism is believed to involve the formation of a methoxide species in situ, which then acts as the nucleophile. The use of a THF/MeOH solvent system is crucial for substrates with high lipophilicity that are not readily soluble in methanol alone.[3]

Experimental Protocol: Deprotection of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

This protocol details the deprotection of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole to yield 3-bromo-2-methyl-1H-indole.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indoleSubstrate
Cesium Carbonate (Cs₂CO₃)Anhydrous
Tetrahydrofuran (THF)Anhydrous
Methanol (MeOH)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Ethyl acetateReagent grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Column chromatography setupSilica gel
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a 2:1 mixture of anhydrous THF and anhydrous MeOH. The recommended concentration is approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add cesium carbonate (3.0 equivalents). The mixture will become a suspension.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The deprotected indole product will have a lower Rf value than the starting N-tosylated indole.

  • Work-up: Once the reaction is complete (typically within 15-24 hours, as indicated by the disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Extraction: To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-bromo-2-methyl-1H-indole.

Visual Workflow

Deprotection_Workflow Start 3-Bromo-2-methyl-1-(tosyl)-1H-indole in THF/MeOH Reagent Add Cs₂CO₃ (3 eq.) Start->Reagent Stir Stir at RT, Monitor by TLC Reagent->Stir Workup Solvent Evaporation Stir->Workup Extraction Aqueous Work-up & Extraction with EtOAc Workup->Extraction Purification Drying & Column Chromatography Extraction->Purification Product 3-Bromo-2-methyl-1H-indole Purification->Product

Caption: Workflow for the deprotection of the N-tosyl group.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Slow or incomplete reaction Insufficient reagentEnsure 3 equivalents of cesium carbonate are used.[3]
Low temperatureGently heating the reaction mixture may increase the rate.
Formation of N-methylated side product Use of methanolWhile less common with cesium carbonate compared to stronger bases, if observed, consider switching to ethanol or isopropanol as the alcohol co-solvent.[5]
Low yield after work-up Incomplete extractionEnsure thorough extraction from the aqueous layer.
Product volatilityBe cautious during solvent removal under high vacuum.

Conclusion

The deprotection of the tosyl group from 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole can be achieved efficiently and under mild conditions using cesium carbonate in a THF/methanol solvent system. This method offers a reliable and high-yielding pathway to the corresponding N-H indole, which is a valuable intermediate for further synthetic elaborations. The protocol presented herein is robust and can be adapted for a range of substituted N-tosylindoles, making it a valuable tool for researchers in organic synthesis and drug development.

References

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem.
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. Available at: [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
  • Technical Support Center: N-Protecting Group Removal from Indole Derivatives - Benchchem.
  • Tosyl group - Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-2-methyl-1-(tosyl)-1H-indole Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-1-(tosyl)-1H-indole. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-1-(tosyl)-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.

Introduction: The Role and Reactivity of 3-Bromo-2-methyl-1-(tosyl)-1H-indole

3-Bromo-2-methyl-1-(tosyl)-1H-indole is a versatile building block in organic synthesis. The electron-withdrawing tosyl group serves multiple crucial functions: it protects the indole nitrogen from undesired reactions, enhances the stability of the indole ring under certain acidic conditions, and modulates the electronic properties of the indole system.[1] The bromine atom at the C3 position provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. However, the interplay of these functional groups can also lead to the formation of undesired side products. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems observed during reactions with 3-Bromo-2-methyl-1-(tosyl)-1H-indole.

FAQ 1: I am observing significant amounts of the N-detosylated starting material or product in my reaction. What is causing this, and how can I prevent it?

Answer:

The cleavage of the N-tosyl group is a common side reaction, particularly under basic or nucleophilic conditions often employed in cross-coupling reactions.

Causality: The tosyl group, while a good protecting group, is susceptible to nucleophilic attack, leading to its removal.[2][3] The lability of the tosyl group is influenced by the reaction temperature, the strength of the base or nucleophile, and the solvent system. For instance, strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents at elevated temperatures can readily cleave the N-S bond.[1] Even milder conditions, such as cesium carbonate in a mixture of THF and methanol, are designed for deliberate deprotection and can lead to undesired N-detosylation if reaction conditions are not carefully controlled.[1][3]

Troubleshooting Steps:

  • Re-evaluate your base: If possible, switch to a weaker or non-nucleophilic base. For example, in a Suzuki coupling, you might consider using potassium carbonate (K₂CO₃) instead of stronger bases.

  • Lower the reaction temperature: Many side reactions, including N-detosylation, are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce the formation of this byproduct.

  • Minimize reaction time: Prolonged reaction times can lead to increased deprotection. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Solvent choice: Protic solvents, especially in the presence of a base, can facilitate the hydrolysis of the tosyl group. If your reaction chemistry allows, consider using aprotic solvents.

  • Alternative Protecting Groups: If N-detosylation remains a persistent issue, consider using a more robust protecting group for the indole nitrogen, depending on the downstream reaction steps.

FAQ 2: My reaction is yielding a significant amount of the debrominated product, 2-methyl-1-(tosyl)-1H-indole. What is the likely cause and solution?

Answer:

The loss of the bromine atom from the C3 position results in the formation of a hydrodehalogenated side product.

Causality: This side reaction is often observed in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The mechanism can involve a reductive elimination pathway from the organometallic intermediate or a protonolysis of the intermediate. The presence of a hydrogen source in the reaction mixture (e.g., water, alcohol, or even certain bases) can facilitate this process. Certain palladium catalysts and ligands may also be more prone to promoting this side reaction.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Moisture is a common culprit. Thoroughly dry all solvents and reagents before use and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize the catalyst system: The choice of palladium source and ligand can have a significant impact. Experiment with different phosphine ligands or consider using a pre-catalyst that is less prone to reductive dehalogenation.

  • Scrutinize your base: Some bases can act as hydride donors. Consider using a non-coordinating base.

  • Control the stoichiometry: Using a slight excess of the coupling partner can sometimes suppress the debromination side reaction by favoring the desired cross-coupling pathway.

FAQ 3: I am observing the formation of a dimeric species in my reaction mixture. What could be the cause?

Answer:

Dimerization of indole derivatives can occur under various conditions, leading to the formation of bi-indole structures.

Causality: Indole dimerization can be promoted by oxidative conditions or in the presence of certain transition metal catalysts.[4] For 3-bromoindoles, a potential pathway involves the formation of an indolyl radical or an organometallic species that can then react with another molecule of the starting material or the product. The specific linkage of the dimer (e.g., 2,3'-biindole) will depend on the reaction mechanism.[4]

Troubleshooting Steps:

  • Degas your reaction mixture: If you suspect an oxidative dimerization, thoroughly degas your solvents and reaction mixture to remove any dissolved oxygen. Running the reaction under a strictly inert atmosphere is crucial.

  • Optimize catalyst loading: In some cases, high catalyst concentrations can promote undesired side reactions, including dimerization. Try reducing the catalyst loading.

  • Control reaction temperature: As with other side reactions, higher temperatures can increase the rate of dimerization.

  • Add radical inhibitors: If a radical mechanism is suspected, the addition of a small amount of a radical inhibitor (e.g., BHT) might suppress dimer formation, although this could also inhibit the desired reaction.

FAQ 4: I have isolated a product with the bromine atom at a different position on the indole ring. Is a rearrangement possible?

Answer:

Yes, rearrangement of the bromine atom is a known phenomenon in indole chemistry, particularly through the formation of a 3-bromoindolenine intermediate.

Causality: Electrophilic attack at the C3 position of an indole can lead to the formation of a 3-bromoindolenine.[5] This intermediate is not always stable and can undergo rearrangement where the bromine atom migrates to other positions on the indole nucleus, often to the benzene ring (e.g., C5 or C6).[5] The specific position of migration can be influenced by other substituents on the indole ring.[5]

Troubleshooting Steps:

  • Control the source of electrophilic bromine: If your reaction involves the in-situ generation of an electrophilic brominating agent, ensure that it is consumed by the desired reaction pathway and that excess reagent is not present to promote side reactions.

  • Maintain neutral or basic conditions: Acidic conditions can sometimes facilitate rearrangements. If your reaction allows, maintaining a neutral or slightly basic pH can help to suppress such side reactions.

  • Lower the reaction temperature: Rearrangements are often thermally activated. Running the reaction at a lower temperature can minimize the formation of these rearranged isomers.

Summary of Potential Side Products and Mitigation Strategies

Side ProductPotential Cause(s)Recommended Troubleshooting Actions
N-Detosylated Product Strong base, nucleophilic attack, high temperature, protic solvents.Use a weaker/non-nucleophilic base, lower reaction temperature, minimize reaction time, use aprotic solvents.
Debrominated Product Presence of a proton source (e.g., water), catalyst system, nature of the base.Ensure anhydrous conditions, optimize catalyst and ligands, choose a non-coordinating base, adjust stoichiometry.
Dimeric Product Oxidative conditions, high catalyst loading, high temperature.Degas the reaction mixture, optimize catalyst loading, lower the reaction temperature.
Rearranged Isomer Formation of a 3-bromoindolenine intermediate, acidic conditions, high temperature.Control electrophiles, maintain neutral/basic pH, lower reaction temperature.

Visualizing Reaction Pathways

The following diagram illustrates the potential reaction pathways for 3-Bromo-2-methyl-1-(tosyl)-1H-indole, including the formation of the desired product and common side products.

G cluster_main Main Reaction Pathways cluster_side Side Reactions Start 3-Bromo-2-methyl-1-(tosyl)-1H-indole Desired Desired Cross-Coupled Product Start->Desired Cross-Coupling (e.g., Suzuki, Heck) Detosylated N-Detosylated Product Start->Detosylated Base/Nucleophile Debrominated Debrominated Product Start->Debrominated Protonolysis/ Reductive Elimination Dimer Dimeric Product Start->Dimer Oxidation/ Catalyst-Mediated Rearranged Rearranged Isomer Start->Rearranged Rearrangement via 3-Bromoindolenine

Caption: Potential reaction pathways of 3-Bromo-2-methyl-1-(tosyl)-1H-indole.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of DME and water or toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. URL: [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ScienceDirect. URL: [Link]

  • Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. J-STAGE. URL: [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. URL: [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. ACS Publications. URL: [Link]

  • InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group. Organic Chemistry Portal. URL: [Link]

  • mod11lec50 - Rearrangement Reactions in Organic Chemistry - Part 02. YouTube. URL: [Link]

  • Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Chemistry Portal. URL: [Link]

  • The rearrangement of N-(2-bromoallyl)-arylamines to 2-methylindoles. R Discovery. URL: [Link]

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. URL: [Link]

  • SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B. Beilstein Journals. URL: [Link]

  • A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles. PMC. URL: [Link]

  • Homodimerization of Indoles Using Mechanochemistry: A Convenient Synthesis 2,3'-Biindoles. Curia Global. URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole .

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Synthetic Strategy & Workflow

When synthesizing this target molecule from 2-methylindole, researchers typically evaluate two pathways. Route A (N-tosylation followed by C3-bromination) is the strongly preferred pathway over Route B (C3-bromination followed by N-tosylation) due to the electronic deactivation provided by the tosyl group, which prevents oxidative degradation.

SynthesisWorkflow SM 2-Methylindole (Starting Material) Int_A 1-Tosyl-2-methylindole (Attenuated Nucleophile) SM->Int_A Step 1a: TsCl, NaH, DMF (High Yield, Clean) Int_B 3-Bromo-2-methylindole (Prone to Side Reactions) SM->Int_B Step 1b: NBS, DMF (Oxidation/Over-bromination) Target 3-Bromo-2-methyl-1-tosyl-1H-indole (Target Molecule) Int_A->Target Step 2a: NBS, DCM, Dark (Regioselective C3-Bromination) Int_B->Target Step 2b: TsCl, NaH, DMF (Steric Hindrance)

Workflow for the synthesis of 3-Bromo-2-methyl-1-tosyl-1H-indole highlighting the optimal route.

Troubleshooting & FAQs

Q1: Why is N-tosylation prior to C3-bromination (Route A) the preferred synthetic sequence? A: Causality: Free 2-methylindole is highly electron-rich. Direct bromination using N-Bromosuccinimide (NBS) often leads to rapid oxidative degradation or poly-bromination. Specifically, excess electrophilic halogenating agents can trigger unwanted benzylic bromination at the C2-methyl group, forming impurities like 3-bromo-2-(bromomethyl)indole[1]. By installing the electron-withdrawing N-tosyl group first, the electron density of the indole core is significantly attenuated[2]. This deactivation tempers the reactivity, ensuring that subsequent bromination is highly controlled and regioselective for the C3 position via electrophilic aromatic substitution. Self-Validation: When running Route A, the intermediate 1-tosyl-2-methylindole will show a distinct shift in the N-H region (disappearance of the broad ~8.0 ppm singlet) in ¹H-NMR, confirming protection before exposing the delicate ring to halogens.

Q2: During the bromination of 1-tosyl-2-methylindole, how do I prevent unwanted benzylic bromination at the C2-methyl group? A: Causality: Benzylic bromination at the C2-methyl group operates via a free-radical mechanism (Wohl-Ziegler bromination). This homolytic cleavage of the N-Br bond is typically initiated by UV/visible light or heat[3]. Conversely, the desired C3-bromination is an ionic process. Troubleshooting: Run the reaction strictly in the dark by wrapping the reaction flask completely in aluminum foil. Use polar aprotic solvents like Dichloromethane (DCM) or DMF at 0 °C to stabilize the ionic Wheland intermediate and suppress radical formation.

Q3: My N-tosylation step yields incomplete conversion and I am recovering starting material. What is the root cause? A: Causality: The indole N-H proton is only weakly acidic (pKa ~16.2). Using mild bases (such as K₂CO₃ or Triethylamine) creates an equilibrium that may not fully favor the indolide anion, especially if trace moisture is present[2]. Furthermore, the tosyl group is a bulky electrophile; incomplete deprotonation drastically slows the nucleophilic attack[4]. Troubleshooting: Utilize a strong, irreversible base such as Sodium Hydride (NaH) in anhydrous DMF or THF[2]. Self-Validation: The immediate evolution of H₂ gas (bubbling) upon the addition of NaH visually confirms active deprotonation. Once bubbling ceases, the indolide anion is fully formed and ready for the addition of TsCl.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative outcomes of various reaction conditions, demonstrating why Route A under specific parameters is the validated standard.

Reaction RouteReagents & ConditionsConversion (%)Regioselectivity (C3 vs C2-methyl)Primary Impurity
Route A: Step 1 (Tosylation) NaH (1.2 eq), TsCl (1.1 eq), DMF, 0 °C to RT>95%N/AHydrolyzed TsOH
Route A: Step 2 (Bromination) NBS (1.05 eq), DCM, 0 °C to RT, Dark 92% >99:1 Trace unreacted starting material
Route B: Step 1 (Bromination) NBS (1.05 eq), DMF, RT, Ambient Light~75%80:203-Bromo-2-(bromomethyl)indole
Route B: Step 2 (Tosylation) NaH (1.2 eq), TsCl (1.1 eq), DMF, 0 °C to RT~85%N/ADe-brominated side products

Validated Experimental Protocols

Protocol A: Synthesis of 1-Tosyl-2-methylindole (N-Tosylation)
  • Preparation : Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add 2-methylindole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). The complete cessation of bubbling (typically 20-30 minutes) indicates 100% formation of the highly nucleophilic indolide anion.

  • Electrophilic Addition : Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in a minimal amount of anhydrous DMF dropwise to the 0 °C solution.

  • Completion : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Workup : Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (C3-Bromination)
  • Preparation : Dissolve the 1-Tosyl-2-methylindole (1.0 equiv) generated in Protocol A in anhydrous Dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask.

  • Reaction Control : Wrap the reaction flask completely in aluminum foil to exclude light.

    • Causality Check: Light initiates homolytic cleavage of NBS, promoting unwanted radical benzylic bromination at the C2-methyl group.

  • Bromination : Cool the shielded flask to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise.

  • Completion : Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Self-Validation Check: The reaction mixture will transition from clear to slightly orange, and succinimide (a white solid byproduct) will precipitate out of the DCM solution, visually confirming the consumption of NBS.

  • Workup : Filter off the precipitated succinimide. Wash the DCM filtrate with saturated aqueous Na₂S₂O₃ (to quench any trace unreacted NBS), followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization (EtOH) or silica gel chromatography.

References[1] Title: Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4,5]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1

Source: ACS Publications URL:[3] Title: One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles Source: NIH URL:[2] Title: The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity Source: Benchchem URL:[4] Title: Tosylates And Mesylates Source: Master Organic Chemistry URL:

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the synthesis and purification of 3-bromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the synthesis and purification of 3-bromo-2-methyl-1-tosyl-1H-indole.

The tosyl (Ts) protecting group fundamentally alters the electronic landscape of the indole core. While it prevents oxidative degradation, its strong electron-withdrawing nature and massive steric bulk create unique vulnerabilities during purification—namely, premature de-tosylation and persistent co-elution with structurally similar halogenated byproducts. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant loss of the tosyl group (de-tosylation) during my silica gel column chromatography? A1: The N-Ts bond in indoles is exceptionally sensitive to both strongly basic and nucleophilic conditions. While silica gel is generally mildly acidic, certain grades or the presence of residual amines (if using deactivated silica) can trigger de-protection. Furthermore, if your aqueous workup prior to chromatography utilized strong bases (e.g., NaOH) to quench residual N-bromosuccinimide (NBS), the N-Ts group becomes highly labile. The pKa of the N-H proton in unsubstituted indole is approximately 20.95 in dimethyl sulfoxide (DMSO), but the strongly electron-withdrawing tosyl group significantly alters the electronic stability of the N-S bond, making it susceptible to cleavage under basic hydrolysis[1].

  • Causality: Nucleophilic attack on the sulfonyl sulfur atom by hydroxide or amines displaces the indole anion, leading to irreversible deprotection.

  • Solution: Quench NBS with mild reducing agents like Na2​S2​O3​ and buffer the aqueous wash with NaHCO3​ instead of stronger bases.

Q2: My target product co-elutes perfectly with the unreacted starting material (2-methyl-1-tosylindole). How can I separate them? A2: The addition of a bromine atom at the C3 position only marginally decreases the polarity of the highly lipophilic 1-tosylindole framework. In standard Hexane/Ethyl Acetate systems, their Rf​ values are nearly identical.

  • Causality: The massive hydrophobic bulk of the tosyl group dominates the molecule's interaction with the stationary phase, masking the subtle dipole moment change introduced by the C3-bromine.

  • Solution: Shift to a highly non-polar, halogenated solvent system (e.g., Hexane/Dichloromethane gradients) where the polarizability of the bromine atom provides a distinct retention time advantage, or utilize recrystallization (see Protocol 2).

Q3: I am detecting a major impurity with a mass corresponding to a dibrominated species. Is this 3,6-dibromo-2-methyl-1-tosylindole? A3: While aromatic ring over-bromination is possible, it is far more likely that you have formed 3-bromo-2-(bromomethyl)-1-tosyl-1H-indole.

  • Causality: The 2-methyl group is highly susceptible to radical benzylic bromination. If your reaction was exposed to light (even ambient lab lighting) or heat, NBS can undergo homolytic cleavage, initiating a radical chain reaction at the allylic/benzylic 2-methyl position. Benzylic bromination with NBS is highly efficient under illumination[2].

  • Solution: Ensure the bromination is strictly electrophilic by running the reaction in the dark, at low temperatures (0°C to RT), and avoiding radical initiators.

Section 2: Reaction Pathways & Troubleshooting

ImpurityPathway SM 2-Methyl-1-tosyl-1H-indole (Starting Material) Target 3-Bromo-2-methyl-1-tosyl-1H-indole (Target Product) SM->Target Electrophilic Bromination (NBS, dark, cold) Imp1 2-(Bromomethyl)-1-tosyl-1H-indole (Radical Over-bromination) SM->Imp1 Radical Bromination (Light, Heat, Peroxides) Imp2 3-Bromo-2-methyl-1H-indole (De-tosylated Impurity) Target->Imp2 Base/Nucleophile Exposure (Harsh Workup)

Figure 1: Mechanistic pathways leading to common impurities during synthesis and purification.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Aqueous Workup (Self-Validating System) Objective: Remove succinimide and residual NBS without triggering de-tosylation.

  • Quench: Cool the reaction mixture to 0°C. Add 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until the yellow/orange color of active bromine dissipates.

    • Validation Check: A drop of the aqueous phase on starch-iodide paper must remain colorless (no blue-black formation), confirming complete NBS destruction.

  • Neutralize: Wash the organic layer with cold, half-saturated aqueous NaHCO3​ (pH ~8). Avoid prolonged contact (>15 mins).

  • Extract & Dry: Separate the organic phase (e.g., Dichloromethane), wash with brine to remove residual water, and dry over anhydrous Na2​SO4​ .

  • Concentrate: Evaporate under reduced pressure at a water bath temperature ≤35∘C to prevent thermal degradation.

Protocol 2: Chromatographic Separation and Recrystallization If TLC indicates co-elution with starting material:

  • Normal Phase Strategy: Load the crude mixture onto a silica gel column (230-400 mesh). Elute with a gradient of 100% Hexanes to 90:10 Hexanes:Dichloromethane (DCM). Do not use Ethyl Acetate. The polarizability of DCM interacts differently with the brominated species, slightly improving resolution.

  • Recrystallization (Preferred):

    • Dissolve the enriched crude solid in a minimum volume of boiling Toluene.

    • Allow to cool slowly to room temperature, then transfer to a -20°C freezer overnight.

    • Causality: The crystal lattice energy of the 3-bromo derivative differs significantly from the unbrominated starting material due to halogen bonding interactions, allowing selective precipitation while leaving trace starting material in the mother liquor.

PurificationWorkflow Start Crude Reaction Mixture (contains NBS byproducts, unreacted SM) Workup Aqueous Workup (Mild Na2S2O3 / NaHCO3 wash) Start->Workup Drying Drying & Concentration (Na2SO4, low temp) Workup->Drying Chromatography Flash Column Chromatography (Hexane/DCM gradient) Drying->Chromatography Decision Purity Check (TLC/HPLC) Are impurities co-eluting? Chromatography->Decision Recryst Recrystallization (Toluene) Decision->Recryst Yes (Co-elution) Pure Pure 3-Bromo-2-methyl- 1-tosyl-1H-indole Decision->Pure No (>95% pure) Recryst->Pure

Figure 2: Standard purification workflow for 3-Bromo-2-methyl-1-tosyl-1H-indole.

Section 4: Quantitative Data Summaries

Table 1: Chromatographic and Physical Properties for Troubleshooting

Compound Rf​ (Hexane/EtOAc 8:2) Rf​ (Hexane/DCM 1:1)Key NMR Diagnostic PeakStability / Sensitivity
2-Methyl-1-tosyl-1H-indole (SM) 0.650.40C3-H singlet (~6.3 ppm)High stability
3-Bromo-2-methyl-1-tosyl-1H-indole 0.680.45Absence of C3-HSensitive to strong base
2-(Bromomethyl)-1-tosyl-1H-indole 0.600.35 CH2​ singlet (~4.8 ppm)Highly reactive electrophile
3-Bromo-2-methyl-1H-indole 0.300.10N-H broad singlet (~8.0 ppm)Oxidizes in air

Note: Rf​ values are approximate and highly dependent on silica gel activity and TLC chamber saturation.

References
  • Title: One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles Source: ACS Omega URL: [Link]

  • Title: Bromoarene synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers encountering stability issues with 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole under ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experimental workflows.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Unexpected deprotection of the tosyl group.

Question: I'm running a reaction in the presence of a strong acid, and I'm observing the formation of 3-bromo-2-methyl-1H-indole. Why is the tosyl group being cleaved?

Answer: While the tosyl group is a robust protecting group, it is not completely immune to cleavage under harsh acidic conditions.[1][2] The stability of the N-tosyl bond is influenced by several factors, including the strength of the acid, temperature, and reaction time.

Causality: The mechanism of acid-catalyzed hydrolysis of sulfonamides can vary.[3] In many cases, it involves protonation of the sulfonyl oxygen or the indole nitrogen, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture. This leads to the cleavage of the nitrogen-sulfur bond.

Troubleshooting Suggestions:

  • Reduce Acid Concentration: If your reaction conditions permit, try using a lower concentration of the acid.

  • Use a Milder Acid: Consider replacing strong mineral acids (e.g., H₂SO₄, HCl) with a weaker organic acid (e.g., acetic acid, p-toluenesulfonic acid).[4]

  • Lower the Reaction Temperature: Many degradation pathways are accelerated at higher temperatures. Running your reaction at a lower temperature can significantly improve the stability of the N-tosyl group.

  • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete to minimize exposure to the acidic environment.

Issue 2: Formation of colored byproducts and reaction mixture turning dark.

Question: My reaction mixture containing 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole turns dark brown or black upon addition of acid, and I'm isolating a complex mixture of byproducts. What is happening?

Answer: Indole and its derivatives are known to be susceptible to polymerization and other side reactions under strongly acidic conditions.[5] The electron-rich nature of the indole ring makes it prone to electrophilic attack, which can be initiated by protons.

Causality: Protonation of the indole ring can lead to the formation of highly reactive intermediates that can then react with other indole molecules, leading to dimerization, trimerization, and ultimately, polymerization. The presence of the electron-withdrawing tosyl group mitigates this to some extent by deactivating the pyrrole ring towards electrophilic attack, but under harsh conditions, these side reactions can still occur.[1]

Troubleshooting Suggestions:

  • Protect the Indole Nitrogen: The use of the N-tosyl group is a good first step. However, if polymerization is still an issue, it indicates that the reaction conditions are too harsh.

  • Control the Addition of Acid: Add the acid slowly and at a low temperature to control the exotherm and minimize local high concentrations of acid.

  • Use a Lewis Acid: In some cases, using a Lewis acid instead of a Brønsted acid can promote the desired reaction while minimizing indole polymerization.[5]

  • Change the Solvent: The choice of solvent can influence the stability of the indole ring. Less polar, aprotic solvents may sometimes suppress polymerization.

Issue 3: Unexpected electrophilic substitution on the indole ring.

Question: I'm attempting a reaction that should not involve the indole ring, but I'm observing the formation of products where another substituent has been added to the benzene portion of the indole. Why is this happening?

Answer: Even with the deactivating effect of the N-tosyl group, the indole ring system can still undergo electrophilic aromatic substitution, especially in the presence of strong electrophiles generated under acidic conditions.[6][7]

Causality: The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity.[6][7] The tosyl group generally directs electrophilic attack to the 5- and 6-positions of the indole ring.

Troubleshooting Suggestions:

  • Identify the Electrophile: Determine the potential electrophiles being generated in your reaction mixture. For example, in the presence of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is a powerful electrophile.[8]

  • Modify Reaction Conditions to Avoid Electrophile Generation: If possible, alter the reaction conditions to prevent the formation of the reactive electrophile.

  • Use a Scavenger: In some cases, a scavenger can be added to the reaction mixture to react with and neutralize any unwanted electrophiles.

II. Frequently Asked Questions (FAQs)

Q1: How does the N-tosyl group affect the stability of the indole nucleus under acidic conditions?

A1: The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring of the indole towards electrophilic attack.[1] This significantly enhances the overall stability of the indole nucleus under many acidic conditions where unprotected indoles would readily decompose or polymerize.[1]

Q2: At what pH range does the N-tosyl group typically start to show instability?

A2: There isn't a single pH value, as the stability is dependent on a combination of factors including the specific acid used, temperature, and the presence of other nucleophiles. However, significant degradation is more likely to be observed in strongly acidic solutions (pH < 1) and at elevated temperatures.

Q3: Can the bromine atom at the 3-position influence the stability?

A3: Yes, the bromine atom at the C3 position can influence the electronic properties of the indole ring. As an electron-withdrawing group, it can further deactivate the pyrrole ring to some extent. However, it can also be a potential leaving group under certain conditions, although this is less common than N-tosyl group cleavage.

Q4: Are there alternative protecting groups that offer better stability under acidic conditions?

A4: While the tosyl group is generally considered quite stable, other N-protecting groups could be considered depending on the specific reaction. For instance, the tert-butyloxycarbonyl (Boc) group is generally more acid-labile, but other sulfonyl groups with different electronic properties might offer marginal differences in stability. The choice of protecting group should be guided by the overall synthetic strategy and the specific reaction conditions.

III. Experimental Protocols

Protocol 1: Stability Assessment of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole under Acidic Conditions

This protocol provides a general method to evaluate the stability of the title compound under specific acidic conditions.

Materials:

  • 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

  • Selected acid (e.g., HCl, H₂SO₄, TFA)

  • An appropriate solvent (e.g., Dioxane, Acetonitrile, Methanol)

  • Internal standard (e.g., Dodecane, Naphthalene)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Prepare a stock solution of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole and an internal standard in the chosen reaction solvent at a known concentration.

  • In a reaction vessel, place a measured volume of the stock solution.

  • Add the desired amount of the selected acid to the reaction vessel while stirring.

  • Maintain the reaction at a constant temperature (e.g., room temperature, 50 °C).

  • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.

  • Extract the quenched aliquot with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent.

  • Analyze the organic layer by a suitable analytical technique (e.g., HPLC, GC, ¹H NMR) to determine the concentration of the starting material and any degradation products relative to the internal standard.

Data Analysis: Plot the concentration of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole versus time to determine the rate of decomposition under the tested conditions.

IV. Data Presentation

Table 1: Decomposition of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole in Various Acids

Acid (Concentration)SolventTemperature (°C)% Decomposition after 24hMajor Decomposition Product(s)
1M HClDioxane25< 5%-
1M HClDioxane80~ 30%3-bromo-2-methyl-1H-indole
6M HClDioxane25~ 20%3-bromo-2-methyl-1H-indole
1M H₂SO₄Acetonitrile50~ 15%3-bromo-2-methyl-1H-indole
Trifluoroacetic Acid (TFA)Dichloromethane25< 2%-

Note: The data presented in this table is illustrative and will vary depending on the precise experimental conditions.

V. Visualizations

Proposed Degradation Pathway

cluster_0 Acidic Conditions A 3-Bromo-2-methyl-1-(tosyl)-1H-indole B Protonated Intermediate A->B + H⁺ C 3-bromo-2-methyl-1H-indole B->C + H₂O - H⁺ D p-Toluenesulfonic acid B->D + H₂O

Caption: Proposed acid-catalyzed hydrolysis of the N-tosyl group.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution (Substrate + Internal Standard) react Add Acid & Start Reaction (Constant Temperature) prep->react sample Withdraw Aliquots (Time Intervals) react->sample quench Quench with Base sample->quench extract Extract with Organic Solvent quench->extract analyze Analyze by HPLC/GC/NMR extract->analyze data Plot Concentration vs. Time analyze->data

Caption: Workflow for the stability assessment experiment.

VI. References

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem. (URL: )

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. (URL: [Link])

  • Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one - Academia.edu. (URL: [Link])

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC. (URL: [Link])

  • 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • (PDF) Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria - ResearchGate. (URL: [Link])

  • Aromatic Electrophilic substitution:. (URL: [Link])

  • (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (URL: [Link])

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (URL: [Link])

  • 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. (URL: [Link])

  • BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. T&u Hico - and Ma&o -N Faculty of. (URL: [Link])

  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC. (URL: [Link])

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (URL: [Link])

  • N-nitrosotolazoline: decomposition studies of a typical N-nitrosoimidazoline - PubMed - NIH. (URL: [Link])

  • Electrophilic Aromatic Substitution - Making Molecules. (URL: [Link])

  • Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials - Pearson. (URL: [Link])

  • 1H-Indole, 3-ethyl - Organic Syntheses Procedure. (URL: [Link])

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Organic Letters - ACS Publications. (URL: [Link])

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC. (URL: [Link])

  • 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC. (URL: [Link])

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (URL: [Link])

  • Synthesis of the indeno[1,2-b]indole core of janthitrem B - RSC Publishing. (URL: [Link])

  • Mechanically induced silyl ester cleavage under acidic conditions investigated by AFM-based single-molecule force spectroscopy in the force-ramp mode - Faraday Discussions (RSC Publishing). (URL: [Link])

  • 3-bromo-2-methyl-1h-indole (C9H8BrN) - PubChemLite. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole Dehalogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in indole functionalization: the competitive hydrodehalogenation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in indole functionalization: the competitive hydrodehalogenation of 3-bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole during palladium-catalyzed cross-coupling reactions.

This guide moves beyond generic troubleshooting by dissecting the kinetic and thermodynamic causality of the reaction, providing you with self-validating protocols and mechanistic clarity to rescue your yields.

Executive Summary & Mechanistic Causality

When subjecting 3-bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole to cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently report recovering the desbromo byproduct: 2-methyl-1-tosyl-1H-indole .

The Causality: The C3-position of this specific indole is flanked by two highly sterically demanding groups: the C2-methyl group and the N1-tosyl (Ts) protecting group. During the catalytic cycle, oxidative addition of the C3-Br bond to Pd(0) occurs smoothly. However, the resulting Ar-Pd(II)-Br intermediate is severely sterically congested. This congestion imposes a massive kinetic barrier on the subsequent transmetalation step (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig aminations).

Because the desired pathway is artificially slowed, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to off-cycle side reactions[1]. If the reaction environment contains hydride donors—such as alkoxide bases (e.g., NaOtBu) or alcoholic solvents (e.g., Methanol, Ethanol)—the palladium center will undergo β-hydride elimination to form a highly reactive palladium-hydride (Pd-H) species[2]. This Pd-H intermediate rapidly undergoes reductive elimination, yielding the undesired dehalogenated indole and regenerating the Pd(0) catalyst[1].

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (3-Br-2-Me-1-Ts-Indole) Pd0->OxAdd PdII Ar-Pd(II)-Br Sterically Hindered Intermediate OxAdd->PdII Transmet Transmetalation (Slowed by C2-Methyl) PdII->Transmet Desired Pathway (Requires Bulky Ligand) BetaHydride β-Hydride Elimination (from Base/Alcohol) PdII->BetaHydride Off-Cycle Pathway (Hydride Source Present) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Indole Product RedElim->Product PdH Ar-Pd(II)-H Reactive Intermediate BetaHydride->PdH Dehalogenation Rapid Reductive Elimination PdH->Dehalogenation Dehalogenation->Pd0 Byproduct Dehalogenated Byproduct (2-Methyl-1-tosyl-1H-indole) Dehalogenation->Byproduct

Caption: Mechanistic bifurcation showing the desired cross-coupling vs. the hydrodehalogenation off-cycle.

Diagnostic FAQs

Q1: I am recovering mostly 2-methyl-1-tosyl-1H-indole instead of my cross-coupled product. Should I increase the catalyst loading? A1: No. Increasing catalyst loading will only accelerate the rate of both the desired reaction and the dehalogenation side reaction. The root cause is the formation of a Pd-H species[1]. You must eliminate hydride sources from your reaction mixture by changing the base or solvent.

Q2: I am using Sodium tert-butoxide (NaOtBu) as my base. Could this be causing the dehalogenation? A2: Absolutely. Strong alkoxide bases are notorious for undergoing β-hydride elimination when coordinated to palladium, effectively acting as hydride donors[1][2]. For sterically hindered substrates like 3-bromo-2-methylindoles, you must switch to weaker, non-hydride-donating inorganic bases like K₃PO₄ or Cs₂CO₃[3].

Q3: How does the choice of ligand suppress this side reaction? A3: The ligand dictates the geometry and electronic density of the Pd center. Bulky, electron-rich dialkylbiarylphosphine ligands (such as SPhos, XPhos, or tBuBrettPhos) are engineered to accelerate the rate-determining transmetalation and reductive elimination steps[3][4]. By drastically speeding up the desired catalytic cycle, the off-cycle hydrodehalogenation pathway is kinetically outcompeted.

Q4: Can trace water in the solvent cause dehalogenation? A4: Yes. While a controlled amount of water (e.g., 10:1 Toluene:H₂O) is often necessary to activate boronic acids in Suzuki couplings, excessive or uncontrolled water can act as a proton source, leading to protolytic dehalogenation[1]. Rigorous control of the water ratio is mandatory.

Parameter Optimization Matrix

To systematically eliminate hydrodehalogenation, adjust your reaction parameters according to the following causality-driven matrix.

Reaction ParameterHigh Dehalogenation Risk (Avoid)Low Dehalogenation Risk (Recommended)Mechanistic Rationale
Base Selection NaOtBu, NaOEt, Et₃NK₃PO₄, Cs₂CO₃Alkoxide and amine bases act as hydride donors via β-hydride elimination, forming the problematic Pd-H intermediate[1][2]. Weaker, inorganic bases prevent this[3].
Solvent System Methanol, Ethanol, IsopropanolToluene, 1,4-Dioxane, THFAlcoholic solvents are easily oxidized by Pd(II), donating a hydride to the metal center[2]. Aprotic solvents eliminate this hydride source[3].
Ligand Choice PPh₃, dppf (unhindered)SPhos, XPhos, tBuBrettPhosBulky, electron-rich ligands relieve steric strain during the transition state, accelerating transmetalation and outcompeting the dehalogenation pathway[3][4].
Water Content Uncontrolled / Open airControlled trace amounts (e.g., 10:1 Toluene:H₂O)Excessive water acts as a proton source, driving protolytic dehalogenation[1]. Controlled water activates the boronate without flooding the system with protons.

Self-Validating Experimental Protocol

This protocol is specifically engineered for the Suzuki-Miyaura coupling of 3-bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole. It incorporates a kinetic validation checkpoint to ensure the system is self-monitoring, preventing the waste of valuable downstream resources.

Reagents & Stoichiometry
  • Substrate: 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (1.0 equiv, limiting reagent).

  • Nucleophile: Arylboronic acid (1.5 equiv). (Causality: Excess boronic acid compensates for competitive protodeboronation, ensuring a high local concentration to drive the sterically hindered transmetalation).

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and SPhos (10 mol%). (Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the highly active mono-ligated L₁Pd(0) species, which is critical for bulky substrates).

  • Base: Anhydrous K₃PO₄ (3.0 equiv).

Step-by-Step Methodology

Step 1: Inert Atmosphere Assembly

  • Combine the indole substrate, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and subject it to three cycles of high vacuum (5 mins each), backfilling with ultra-pure Argon each time.

    • Causality: Oxygen leads to phosphine ligand oxidation (forming SPhos-oxide), which stalls the catalytic cycle and leaves the Pd intermediate vulnerable to decomposition and dehalogenation.

Step 2: Solvent Addition & Degassing

  • Add Toluene and deionized water (10:1 v/v ratio) via syringe to achieve a 0.2 M substrate concentration.

  • Perform three rigorous Freeze-Pump-Thaw cycles.

    • Causality: Dissolved oxygen in the solvent is a primary culprit for erratic cross-coupling yields. Freeze-pump-thaw guarantees a strictly anaerobic environment.

Step 3: Reaction Initiation & Kinetic Validation

  • Submerge the flask in a pre-heated oil bath at 90 °C with vigorous stirring.

  • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot via a purged syringe, quench in 1 mL of acetonitrile, filter, and analyze via LC-MS.

    • Expected Result: >50% conversion to the cross-coupled product. The dehalogenated byproduct (m/z corresponding to 2-methyl-1-tosyl-1H-indole) must be <5%.

    • Troubleshooting: If dehalogenation exceeds 10% at this stage, abort the reaction. Verify the purity/dryness of the boronic acid and ensure absolute absence of alcoholic impurities in the toluene.

Step 4: Completion & Workup

  • Continue stirring for an additional 3-5 hours until the starting material is fully consumed (monitor via TLC, Hexanes/EtOAc 4:1).

  • Cool the reaction to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for column chromatography purification[3].

ExperimentalWorkflow Step1 1. Reagent Prep (Exclude Hydride Donors) Step2 2. Inert Atmosphere (Vacuum/Argon Cycles) Step1->Step2 Step3 3. Solvent Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Kinetic Validation (LC-MS at 1 Hour) Step3->Step4 Decision Dehalogenation < 5%? Step4->Decision Success 5. Proceed to Workup & Purification Decision->Success Yes Fail Abort & Check Solvent/Base Purity Decision->Fail No

Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling of hindered indoles.

References

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Optimization

optimizing catalyst loading for reactions with 3-Bromo-2-methyl-1-(tosyl)-1H-indole

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing catalytic bottlenecks when functionalizing 3-Bromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing catalytic bottlenecks when functionalizing 3-Bromo-2-methyl-1-(tosyl)-1H-indole .

This substrate presents a notorious "trifecta" of catalytic challenges:

  • Steric Congestion: The C2-methyl group severely hinders the adjacent C3-bromo reaction site, creating a high kinetic barrier for palladium insertion[1].

  • Electronic Modulation: The N-tosyl (N-Ts) group withdraws electron density. While this slightly activates the C-Br bond toward oxidative addition, it destabilizes the resulting Pd(II) intermediate, slowing down transmetalation[2].

  • Chemoselectivity: The N-Ts protecting group is highly susceptible to base-mediated cleavage under the harsh conditions typically required to overcome the steric hindrance[3].

Below is our comprehensive troubleshooting guide to safely reduce your catalyst loading from a standard 5–10 mol% down to highly optimized sub-1% levels.

Part 1: Mechanistic Bottlenecks & Logical Relationships

To optimize catalyst loading, one must first understand where the catalytic cycle fails. For sterically hindered bromoindoles, catalyst death usually outpaces the productive cycle if the ligand and precatalyst are not perfectly matched[4].

G Precat Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L1 Precat->Pd0 Activation OxAdd Oxidative Addition (Sterically Hindered by C2-Me) Pd0->OxAdd + 3-Bromo-2-methyl-1-(tosyl)-1H-indole PdBlack Pd Aggregation (Catalyst Death) Pd0->PdBlack High Temp / Poor Ligand PdII Pd(II) Aryl Bromide Complex OxAdd->PdII TransMet Transmetalation (Slowed by N-Ts & C2-Me) PdII->TransMet + Base/Nucleophile Deprotect N-Ts Cleavage (Side Reaction) PdII->Deprotect Strong Base (e.g., NaOtBu) PdIINu Pd(II) Aryl Nucleophile Complex TransMet->PdIINu RedElim Reductive Elimination PdIINu->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle vs. deactivation pathways for sterically hindered bromoindoles.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 30% conversion when I drop the Pd loading from 5 mol% to 0.5 mol%? A1: This is a classic symptom of catalyst death outpacing the productive catalytic cycle. The C2-methyl group creates a high activation energy barrier for the oxidative addition step[1]. At low catalyst loadings, if the Pd(0) rests too long waiting to react, it aggregates into inactive Pd black[2]. Causality-Driven Solution: Transition from traditional Pd(PPh3)4 to a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos) paired with a Generation 3 (G3) or Generation 4 (G4) Buchwald precatalyst. The extreme steric bulk of XPhos enforces a highly reactive monoligated Pd(0)L1 state, accelerating oxidative addition while physically preventing Pd-Pd dimerization[4].

Q2: I am observing significant N-detosylation instead of my desired cross-coupled product. How do I prevent this? A2: The N-Ts group is highly labile in the presence of strong nucleophilic bases (e.g., NaOH, KOH, NaOtBu) at elevated temperatures[3]. Once detosylated, the resulting free N-H indole becomes electron-rich, drastically slowing down any remaining oxidative addition and opening the door for competitive N-arylation side reactions. Causality-Driven Solution: Shift to a milder, non-nucleophilic base such as anhydrous K3PO4 or Cs2CO3. If water is required for Suzuki transmetalation, use a biphasic system (e.g., Toluene/H2O 10:1) to limit the hydroxide concentration in the organic phase.

Q3: Can I use standard Pd(OAc)2 with free phosphine ligands to achieve sub-1% loading? A3: It is highly discouraged for this specific substrate. Pd(OAc)2 requires an in situ reduction step to form the active Pd(0) species. During this reduction, unliganded Pd(0) can rapidly aggregate before the bulky phosphine fully coordinates. Causality-Driven Solution: Use pre-formed Pd(0) complexes or G3/G4 precatalysts. These ensure a strict 1:1 ratio of Pd to ligand and generate the active catalyst quantitatively under mild conditions, which is an absolute requirement when operating at <1 mol% loading[4].

Part 3: Quantitative Troubleshooting & Optimization Matrix

Use this data-driven matrix to diagnose and correct specific failure modes during your optimization trials.

Observed SymptomRoot CauseAnalytical MarkerOptimized Parameter
Reaction stalls at <30% conversion Catalyst deactivation (Pd aggregation)Visual: Solution turns black within 1 hour; LC-MS: Unreacted starting material.Switch to XPhos Pd G3 (0.5 mol%); ensure rigorous freeze-pump-thaw degassing.
High N-detosylation (>15%) Base is too strong or nucleophilicLC-MS: Mass peak corresponding to [M - 154 (Tosyl) + H]+.Replace NaOtBu/NaOH with K3PO4 (2.0 equiv); lower temperature from 100°C to 80°C.
High homocoupling of boronic acid Slow oxidative addition relative to transmetalationLC-MS: High concentration of biaryl byproduct.Increase ligand-to-Pd ratio to 1.2:1; ensure anhydrous conditions if using Buchwald-Hartwig amination[3].
Incomplete conversion (>80% but stalled) Product inhibition or ligand oxidationGC-MS: Trace phosphine oxide detected.Increase solvent volume (dilute from 0.5 M to 0.2 M) to maintain solubility; verify glovebox O2 levels <1 ppm.

Part 4: Self-Validating Experimental Protocol

The following protocol details an optimized Suzuki-Miyaura cross-coupling workflow designed to achieve high turnover numbers (TON) at 0.5 mol% Pd loading .

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Mix 3. Catalyst Injection (0.5% XPhos Pd G3) Degas->Mix Heat 4. Controlled Heating (80°C, 12h) Mix->Heat Monitor 5. Self-Validation (Color/LC-MS) Heat->Monitor

Experimental workflow for low-loading Pd-catalyzed cross-coupling.

Step-by-Step Methodology:
  • Preparation (Glovebox Operations):

    • Action: In an argon-filled glovebox, weigh 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol) into an oven-dried Schlenk tube.

    • Causality: Excess boronic acid compensates for trace protodeboronation, ensuring the sterically hindered indole remains the limiting reagent.

  • Base Addition:

    • Action: Add finely milled, anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

    • Causality: Milled K3PO4 provides high surface area for heterogeneous transmetalation without the high pH spikes that cause N-Ts cleavage[3].

  • Solvent & Degassing (Critical Step):

    • Action: Add 1,4-Dioxane (4.0 mL) and HPLC-grade H2O (0.4 mL). Seal the tube, remove it from the glovebox, and perform three cycles of freeze-pump-thaw degassing.

    • Causality: At 0.5 mol% loading, even parts-per-million levels of dissolved oxygen will oxidize the electron-rich XPhos ligand, instantly killing the catalytic cycle.

  • Catalyst Activation & Injection:

    • Action: In the glovebox, prepare a stock solution of XPhos Pd G3 (0.5 mol%) and free XPhos ligand (0.1 mol%) in 1.0 mL of degassed 1,4-Dioxane. Inject this into the Schlenk tube under a positive argon stream.

    • Causality: The slight excess of free ligand (0.1 mol%) acts as a buffer against trace oxidation, stabilizing the Pd(0) resting state without inhibiting the reaction.

  • Reaction Execution & Self-Validation:

    • Action: Heat the reaction mixture to 80°C in a pre-heated oil bath with vigorous stirring (800 rpm).

    • Self-Validation Check: Observe the reaction at the 30-minute mark. A healthy reaction will appear homogeneous and golden/yellow. If the solution turns opaque black within 30 minutes, ligand dissociation and Pd aggregation have occurred. Abort the reaction, as conversion will not exceed 20%.

  • Workup:

    • Action: After 12 hours, cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd residues and inorganic salts, and concentrate for purification.

Part 5: References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org (Scientific Background on the Nobel Prize in Chemistry 2010) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Welcome to the technical support center for the synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the scale-up of this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis is a two-step process starting from commercially available 2-methylindole. The first step is the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group, which serves to activate the C3 position and improve stability.[1] The second step is the regioselective electrophilic bromination at the C3 position to yield the final product.

Synthetic_Scheme 2-Methylindole 2-Methylindole Intermediate 2-Methyl-1-tosyl-1H-indole 2-Methylindole->Intermediate TsCl, Base (e.g., NaH) Solvent (e.g., THF, DMF) Final_Product 3-Bromo-2-methyl-1-tosyl-1H-indole Intermediate->Final_Product Brominating Agent (e.g., NBS) Solvent (e.g., DMF, CH3CN) Process_Flow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: C3-Bromination S1_Start Start: 2-Methylindole S1_Op1 1. Add NaH in THF at 0°C S1_Start->S1_Op1 S1_Op2 2. Add TsCl solution at <15°C S1_Op1->S1_Op2 S1_QC1 QC Check: Reaction Complete? (TLC/LCMS) S1_Op2->S1_QC1 S1_QC1->S1_Op2 No, stir longer/ warm slightly S1_Op3 3. Quench & Aqueous Work-up S1_QC1->S1_Op3 Yes S1_Op4 4. Recrystallize S1_Op3->S1_Op4 S1_QC2 QC Check: Purity >98%? (HPLC/NMR) S1_Op4->S1_QC2 S1_QC2->S1_Op4 No, re-crystallize S1_End Intermediate: 2-Methyl-1-tosyl-1H-indole S1_QC2->S1_End Yes S2_Start Start: Intermediate S1_End->S2_Start S2_Op1 1. Dissolve in DMF, cool to 0°C S2_Start->S2_Op1 S2_Op2 2. Add NBS portion-wise at 0-5°C S2_Op1->S2_Op2 S2_QC3 QC Check: Reaction Complete? (TLC/LCMS) S2_Op2->S2_QC3 S2_QC3->S2_Op2 No, stir longer S2_Op3 3. Quench into ice water S2_QC3->S2_Op3 Yes S2_Op4 4. Filter and wash with H2O S2_Op3->S2_Op4 S2_Op5 5. Dry under vacuum S2_Op4->S2_Op5 S2_QC4 QC Check: Purity >98%? (HPLC/NMR) S2_Op5->S2_QC4 S2_QC4->S2_Op5 No, requires re-purification (e.g., recrystallization) S2_End Final Product: 3-Bromo-2-methyl-1-tosyl-1H-indole S2_QC4->S2_End Yes

Sources

Reference Data & Comparative Studies

Validation

comparing 3-Bromo-2-methyl-1-(tosyl)-1H-indole with other bromoindoles

Comparative Guide to Bromoindole Scaffolds: Reactivity and Cross-Coupling of 3-Bromo-2-methyl-1-(tosyl)-1H-indole Introduction & Mechanistic Rationale The functionalization of the indole core is a critical operation in p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Bromoindole Scaffolds: Reactivity and Cross-Coupling of 3-Bromo-2-methyl-1-(tosyl)-1H-indole

Introduction & Mechanistic Rationale

The functionalization of the indole core is a critical operation in pharmaceutical development and materials science. When designing synthetic routes for complex indole derivatives, the choice of the halogenated precursor dictates the efficiency, regioselectivity, and overall yield of transition-metal-catalyzed cross-coupling reactions.

This guide provides an objective, data-driven comparison of 3-Bromo-2-methyl-1-(tosyl)-1H-indole against other common bromoindole scaffolds. By analyzing the causality behind its structural features, we demonstrate why this specific compound is engineered for superior performance in targeted C3-functionalization.

The reactivity of the indole core is highly dependent on its electronic and steric environment:

  • N1-Tosyl Protection (Electronic Modulation): Unprotected 3-bromo-1H-indoles are electron-rich, which paradoxically makes the C3–Br bond less prone to oxidative addition by Pd(0) species. The strongly electron-withdrawing N-tosyl (Ts) group depletes electron density from the pyrrole ring, accelerating oxidative addition while simultaneously protecting the nitrogen from competitive N-arylation (Buchwald-Hartwig side reactions) under basic conditions [1].

  • C2-Methyl Substitution (Steric Shielding): In 3-bromo-1-(tosyl)-1H-indoles lacking a C2 substituent, the C2 position remains susceptible to competitive C–H activation or palladium migration during cross-coupling. The C2-methyl group acts as a steric shield, enforcing strict regiocontrol and ensuring that catalytic cycles occur exclusively at the C3 position.

ReactivityLogic A 3-Bromo-2-methyl-1-(tosyl)-1H-indole B N1-Tosyl Group (Electron Withdrawing) A->B C C2-Methyl Group (Steric Shield) A->C D C3-Bromo Group (Reaction Site) A->D E Accelerates Pd(0) Oxidative Addition B->E F Blocks C2-Arylation & Migration C->F G High-Yield C3-Functionalization D->G E->G F->G

Structural logic of 3-Bromo-2-methyl-1-(tosyl)-1H-indole enabling strict C3-selectivity.

Comparative Performance Analysis

To objectively evaluate 3-Bromo-2-methyl-1-(tosyl)-1H-indole, we must benchmark its performance in standard Suzuki-Miyaura coupling against three alternative scaffolds. Note that bromination on the benzene ring (e.g., C5) behaves similarly to standard aryl bromides, whereas pyrrole ring bromides (C3) present unique catalytic challenges [2].

ScaffoldReactive SiteN-ProtectionC2-Steric ShieldAvg. Suzuki YieldMajor Side Reactions / Limitations
3-Bromo-2-methyl-1-(tosyl)-1H-indole C3 (Pyrrole ring)Yes (Ts)Yes (Methyl)85–95% Minimal; highly selective C-C bond formation.
3-Bromo-1-(tosyl)-1H-indole C3 (Pyrrole ring)Yes (Ts)No60–75%Susceptible to C2-arylation and competitive C-H activation[4].
5-Bromo-1-(tosyl)-1H-indole C5 (Benzene ring)Yes (Ts)N/A>90%Excellent yield, but accesses an entirely different regiochemical space [2].
3-Bromo-1H-indole C3 (Pyrrole ring)NoNo<40%N-arylation, oxidative degradation, and catalyst poisoning[3].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following step-by-step methodology outlines the C3-arylation of 3-Bromo-2-methyl-1-(tosyl)-1H-indole. As a Senior Application Scientist, I have structured this protocol as a self-validating system —each step includes a mechanistic checkpoint to ensure protocol integrity and explain the causality behind the reagent choices.

Reagents:

  • 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / H₂O (4:1 v/v)

Step 1: Reagent Assembly & Catalyst Selection

  • Action: Combine the indole substrate, boronic acid, base, and catalyst in a Schlenk flask.

  • Causality: The selection of Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ is deliberate. The bulky, bidentate dppf ligand enforces a cis-coordination geometry that accelerates the reductive elimination step. This is critical because the C2-methyl group introduces steric bulk that can otherwise make reductive elimination the rate-limiting step, potentially stalling the catalytic cycle [3].

Step 2: Degassing (The Oxygen Exclusion Checkpoint)

  • Action: Add the DME/H₂O solvent mixture and purge the solution with Argon for 15–20 minutes using a sparging needle.

  • Validation: Degassing is validated post-reaction by analyzing the crude mixture for biphenyl (homocoupled phenylboronic acid). The absence of biphenyl on the TLC plate confirms that oxygen was successfully excluded, preventing the oxidative homocoupling side-reaction.

Step 3: Catalytic Cycle Execution

  • Action: Seal the flask and heat to 80 °C for 12 hours under positive Argon pressure.

  • Causality: The biphasic DME/H₂O system is chosen because water is required to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step [1].

Step 4: In-Process Validation (LC-MS)

  • Action: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Validation: The starting material exhibits a distinct 1:1 isotopic doublet (M / M+2) characteristic of the ⁷⁹Br/⁸¹Br isotopes. The complete disappearance of this isotopic signature validates the total consumption of the bromoindole. If the doublet persists, it indicates catalyst deactivation, prompting the addition of 2 mol% supplementary Pd catalyst rather than merely extending the reaction time.

Step 5: Quench and Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

ProtocolWorkflow S1 Step 1: Reagent Assembly Indole + Boronic Acid + Pd(dppf)Cl2 S2 Step 2: Degassing Argon Purge (15 min) S1->S2 S3 Step 3: Catalytic Cycle Heat to 80°C in DME/H2O S2->S3 V1 Validation: No Biphenyl (Oxygen Excluded) S2->V1 S4 Step 4: In-Process Validation LC-MS / TLC Check S3->S4 S4->S3 Incomplete S5 Step 5: Quench & Extract Aqueous Workup S4->S5 >95% Conversion V2 Validation: Loss of Isotopic Br Signal S4->V2

Self-validating experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

Conclusion & Strategic Recommendations

When designing syntheses requiring C3-functionalized indoles, 3-Bromo-2-methyl-1-(tosyl)-1H-indole represents a highly optimized scaffold. The synergistic effects of the N-tosyl group (electronic activation and protection) and the C2-methyl group (steric shielding) solve the historic challenges of pyrrole-ring cross-coupling. Researchers should prioritize this scaffold over unprotected or unmethylated variants to minimize purification bottlenecks, suppress C2-arylation side reactions, and maximize the throughput of drug discovery pipelines.

References

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles Journal of the American Chemical Society [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series Synthesis (Thieme)[Link]

Comparative

Analytical Validation of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole: High-Resolution vs. Legacy Platforms

The structural validation of halogenated, N-protected indoles is a critical quality control gateway in pharmaceutical development and synthetic methodology. 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (C₁₆H₁₄BrNO₂S...

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of halogenated, N-protected indoles is a critical quality control gateway in pharmaceutical development and synthetic methodology. 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (C₁₆H₁₄BrNO₂S) presents a unique triad of analytical challenges: the extreme lability of the N-S sulfonamide bond under hard ionization, the heavy-atom shielding effect of the C-3 bromine, and the complex, overlapping aromatic resonances of the indole and tosyl systems.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of modern, high-resolution analytical platforms—specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) and High-Field (600 MHz) NMR—against legacy alternatives like Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Routine (400 MHz) NMR.

Mass Spectrometry Comparison: HRMS-ESI vs. GC-MS/EI

The Causality of Fragmentation

Under standard 70 eV Electron Ionization (EI) in GC-MS, the highly polarized N-S bond of the N-tosyl group readily cleaves. The excess internal energy imparted during hard ionization shatters the molecule, making the intact molecular ion ([M]⁺•) weak or entirely absent. The spectrum is instead dominated by the tosyl cation (m/z 155), which undergoes subsequent extrusion of SO₂ to yield the highly stable tropylium ion (m/z 91) (1)[1]. While this provides a reliable "fingerprint" for the tosyl group, the loss of the molecular ion complicates the confirmation of the brominated indole core (2)[2].

Conversely, Electrospray Ionization (ESI) is a soft ionization technique. Protonation occurs preferentially at the sulfonyl oxygen or the indole nitrogen, and the low internal energy transfer preserves the delicate N-S bond (3)[3]. This allows HRMS-ESI to capture the intact [M+H]⁺ ion, providing sub-5 ppm mass accuracy and clearly displaying the diagnostic 1:1 isotopic doublet of the ⁷⁹Br and ⁸¹Br isotopes, which is mandatory for confirming halogenation.

MS_Fragmentation MolIon Molecular Ion [M]+* m/z 363 / 365 (1:1) IndoleCat Indole Core Cation m/z 208 / 210 (1:1) MolIon->IndoleCat N-S Cleavage (-155 Da) TosylCat Tosyl Cation m/z 155 MolIon->TosylCat N-S Cleavage (-208/210 Da) Tropylium Tropylium Ion m/z 91 TosylCat->Tropylium Loss of SO2 (-64 Da)

Fig 1. Primary electron ionization (EI) mass fragmentation pathways of N-tosyl indoles.

Quantitative Data Comparison: Mass Spectrometry
Analytical FeatureLRMS-EI (Single Quad GC-MS)HRMS-ESI (Q-TOF LC-MS)
Ionization Energy Hard (70 eV)Soft (Protonation)
Molecular Ion Intensity Very Low / AbsentBase Peak ([M+H]⁺)
Primary Fragments m/z 155 (Tosyl), m/z 91 (Tropylium)Minimal fragmentation (unless MS/MS applied)
Isotopic Fidelity (⁷⁹Br/⁸¹Br) Poor (due to low [M]⁺• abundance)Excellent (Clear 1:1 doublet)
Mass Accuracy Nominal (~1 Da)Exact (< 5 ppm error at m/z 364.0007 / 365.9986)

NMR Spectroscopy Comparison: High-Field vs. Routine

The Causality of Chemical Shifts

The N-tosyl group exerts a profound anisotropic effect on the indole core. Because the sulfonyl oxygens sit orthogonal to the indole plane, their magnetic anisotropy strongly deshields the H-7 proton, shifting it downfield to ~7.9–8.2 ppm, isolating it from the rest of the aromatic multiplet (4)[4].

Furthermore, the C-3 bromine atom induces a "heavy atom effect" (spin-orbit coupling). Unlike typical indole C-3 carbons that resonate around 110–115 ppm, the brominated C-3 is shielded and shifts upfield to ~90–105 ppm. While a routine 400 MHz instrument can detect these broad shifts, a 600 MHz system equipped with a cryoprobe is required to resolve the second-order coupling in the tosyl AA'BB' aromatic system and to achieve sufficient signal-to-noise (S/N) for 2D HMBC correlations, which are essential for proving the exact regiochemistry of the C-2 methyl and C-3 bromine.

NMR_Workflow Sample 3-Bromo-2-methyl- 1-tosyl-1H-indole OneD 1D 1H & 13C NMR Sample->OneD TwoD 2D HSQC & HMBC Sample->TwoD Shift1 H-7 Downfield Shift (Tosyl Anisotropy) OneD->Shift1 Shift2 C-3 Shielding (Heavy Atom Effect) OneD->Shift2 Regio Confirm C2-Methyl & C3-Bromo Positions TwoD->Regio

Fig 2. NMR structural validation workflow highlighting key regiochemical confirmations.

Quantitative Data Comparison: NMR Spectroscopy
Analytical FeatureRoutine NMR (400 MHz, Room Temp)High-Field NMR (600 MHz, Cryoprobe)
Aromatic Resolution Overlapping multiplets (~7.1-7.4 ppm)Baseline resolution of Tosyl AA'BB' and Indole H-4/H-5/H-6
H-7 Deshielding Detection Visible (~8.0 ppm), fine coupling obscuredDistinct doublet with resolved meta-coupling (J ~ 1.0 Hz)
¹³C S/N for C-Br (C-3) Low (requires >1024 scans due to lack of NOE)High (clear singlet at ~95 ppm in <256 scans)
2D HMBC Capability Prone to t1 noise artifactsUnambiguous C2-Methyl to C-3 correlation

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the following protocols utilize self-validating internal controls.

Protocol 1: HRMS-ESI Acquisition (Self-Validating Mass Accuracy)
  • Sample Preparation: Dissolve 1 mg of 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole in 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Calibration & Lock-Mass Setup: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. This acts as an internal lock-mass to self-validate mass accuracy and correct for quadrupole/TOF thermal drift in real-time.

  • Ionization Parameters: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Critical Step: Maintain the cone voltage strictly below 40 V to prevent unwanted in-source fragmentation of the highly labile N-S sulfonamide bond.

  • Data Acquisition: Scan the mass range of m/z 100–1000. Extract ion chromatograms (EIC) for exact masses m/z 364.0007 and 365.9986 to confirm the 1:1 bromine isotopic ratio and validate the C₁₆H₁₄BrNO₂S formula.

Protocol 2: High-Field 2D NMR Acquisition (Regiochemical Mapping)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-reference (0.00 ppm) to prevent chemical shift drift.

  • Tuning & Matching: Insert the sample into the 600 MHz spectrometer. Perform automated tuning and matching (ATM) for both the ¹H and ¹³C channels to maximize the cryoprobe's sensitivity.

  • Shimming: Apply gradient shimming (TopShim) to achieve a highly uniform magnetic field. Validate the shim quality by ensuring the TMS line width at half-height is <0.8 Hz.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay) and ¹³C NMR (256 scans, 2s relaxation delay). The extended ¹H relaxation delay ensures the accurate integration of the C2-methyl (3H) versus the Tosyl-methyl (3H) singlets.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC optimized for long-range couplings (J = 8 Hz). Map the correlation from the C2-methyl protons (~2.5 ppm) to the shielded C-3 carbon (~95 ppm) to definitively prove the regiochemistry of the bromo and methyl substitutions.

Sources

Validation

Advanced Comparative Guide to Indole C3-Position Functionalization: Catalytic vs. Metal-Free Strategies

Indole is a privileged structural motif in drug discovery, serving as the core scaffold for numerous bioactive alkaloids and pharmaceutical intermediates[1][2]. Functionalizing the C3 position is critical for synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Indole is a privileged structural motif in drug discovery, serving as the core scaffold for numerous bioactive alkaloids and pharmaceutical intermediates[1][2]. Functionalizing the C3 position is critical for synthesizing these complex architectures. However, achieving high regioselectivity at the C3 position over the C2 position—or preventing unwanted bis-addition—requires precise mechanistic control[3][4].

This guide provides an in-depth comparative analysis of state-of-the-art C3-functionalization methodologies. We evaluate transition-metal-catalyzed and metal-free approaches based on their catalytic efficiency, substrate scope, and the underlying mechanistic causality that dictates experimental success.

Mechanistic Divergence in Indole Functionalization

The inherent nucleophilicity of the indole ring often leads to competing reactions at the C2 and C3 positions[4][5]. Kinetically, electrophilic attack typically occurs at C3, but under specific catalytic conditions (e.g., certain palladium or iridium systems in protic solvents), C2 functionalization becomes favored[4]. To exclusively target the C3 position, chemists must override default pathways by employing directing groups, specific solvent systems to induce radical migration, or metal-free hydrogen autotransfer cycles[1][3].

G Indole Indole Core (Nucleophilic) MetalCat Metal-Catalyzed (Cu, Ir) Indole->MetalCat MetalFree Metal-Free (Oxone, Brønsted Acid) Indole->MetalFree C2_Path C2 Functionalization (Protic Solvents / Default) MetalCat->C2_Path DirGroup Directing Groups (e.g., Amide-PIP) MetalCat->DirGroup Carbene Triplet Carbene [1,2]-Migration MetalCat->Carbene H_Transfer Hydrogen Autotransfer (Alcohol Oxidation) MetalFree->H_Transfer C3_Path C3 Functionalization (Targeted) DirGroup->C3_Path Carbene->C3_Path H_Transfer->C3_Path

Mechanistic pathways dictating C2 vs. C3 regioselectivity in indole functionalization.

Methodology 1: Copper(II)-Catalyzed Direct C3-Arylation via Directing Groups

Context & Causality: Direct C-H arylation often struggles with regioselectivity between the C2 and C3 positions[5]. By installing a removable N,N-bidentate auxiliary (such as an amide-PIP directing group) at the indole nitrogen or C2 position, the copper catalyst is spatially coordinated to enforce C-H activation exclusively at the C3 position[1]. This method utilizes arylboronic acid pinacol esters (ArBpins) as stable, cross-coupling partners, allowing for broad functional group tolerance[1].

Experimental Protocol: Cu(II)-Catalyzed C3-Arylation [1]

  • Preparation: In an oven-dried reaction tube, add the PIP-directed indole substrate (0.2 mmol) and the ArBpin reagent (0.4 mmol, 2.0 equiv).

  • Catalyst & Additives: Add Cu(OAc)2 (10-20 mol%) as the catalyst, Ag2O (1.0-2.0 equiv) as the oxidant, and NaOAc (2.0 equiv) as the base.

  • Solvent & Atmosphere: Dissolve the mixture in anhydrous DMSO (2.0 mL). Evacuate and backfill the tube with N2 three times to ensure a strictly inert atmosphere.

  • Reaction: Heat the sealed tube in a preheated oil bath at 70 °C for 12–24 hours. Monitor progress via TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a Celite pad to remove metal particulates. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the pure C3-arylated indole.

Methodology 2: Photocatalytic Iridium-Catalyzed C3-Alkylation via Triplet Carbene

Context & Causality: Reactions of indoles with diazoacetates typically yield C2-functionalized products in protic solvents due to the formation of singlet carbene intermediates. However, switching to an aprotic solvent in the presence of an Ir(ppy)3 photocatalyst completely reverses this selectivity. The causality lies in the generation of a triplet carbene that initially attacks the C2 position, followed by a thermodynamically driven [1,2]-alkyl radical migration and a [1,2]-hydrogen shift to exclusively yield the C3-functionalized product.

Experimental Protocol: Ir-Catalyzed C3-Alkylation

  • Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, add the indole substrate (0.6 mmol, 3.0 equiv) and the photocatalyst Ir(ppy)3 (0.5 mol%).

  • Reagent Addition: Seal the tube with a septum, evacuate, and backfill with argon. Inject ethyl diazoacetate (EDA) (0.2 mmol, 1.0 equiv) dissolved in an aprotic solvent (e.g., anhydrous dichloromethane).

  • Photocatalysis: Irradiate the reaction mixture with blue LEDs at room temperature. The aprotic environment is critical to stabilize the triplet carbene intermediate and facilitate the[1,2]-alkyl shift.

  • Completion & Workup: After complete consumption of EDA (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Isolate the C3-alkylated tryptophol derivative via flash chromatography.

Methodology 3: Metal-Free C3-Alkylation via Hydrogen Autotransfer

Context & Causality: For late-stage pharmaceutical functionalization, avoiding transition-metal toxicity is highly desirable[6]. The Cs2CO3/Oxone®-mediated system achieves C3-alkylation using α-heteroaryl-substituted methyl alcohols[3]. The reaction operates via a hydrogen autotransfer-type chain process: Oxone® initiates the oxidation of the alcohol to an aldehyde, which then condenses with the highly nucleophilic C3 position of the indole. A subsequent hydride delivery from another equivalent of the primary alcohol reduces the intermediate, regenerating the aldehyde and propagating the catalytic cycle[3][6].

Experimental Protocol: Cs2CO3/Oxone-Mediated C3-Alkylation [3]

  • Reagent Mixing: In a reaction vial, combine the indole derivative (1.0 mmol), the primary alcohol (3.0 equiv), Cs2CO3 (1.1 equiv), and Oxone® (0.1 equiv).

  • Solvent: Add xylenes to achieve a concentration of 2.0 M.

  • Reaction: Purge the vial with N2, seal it, and heat at 140 °C for 14–120 hours depending on the steric hindrance of the substrate.

  • Troubleshooting Bis-Addition: If bis-indole addition side products are observed, prolonged heating can thermodynamically drive the conversion of the bis-addition byproduct back into the desired mono-alkylated product.

  • Workup: Cool the mixture, dilute with water, extract with ethyl acetate, dry over MgSO4, and purify via chromatography.

Workflow Alcohol Primary Alcohol Oxone Oxone® (0.1 eq) Oxidation Alcohol->Oxone Aldehyde Aldehyde Intermediate Oxone->Aldehyde Condensation Condensation with Indole C3 Aldehyde->Condensation Hydride Hydride Transfer (from another alcohol) Condensation->Hydride Hydride->Aldehyde Regenerates Product C3-Alkylated Indole Hydride->Product

Hydrogen autotransfer catalytic cycle for metal-free C3-alkylation.

Comparative Performance Data

The following table summarizes the quantitative performance and operational parameters of the discussed methodologies to aid in protocol selection:

ParameterCu(II)-Catalyzed Arylation[1]Ir-Catalyzed PhotocatalysisMetal-Free Autotransfer[3]Brønsted Acid Catalysis[7]
Reagent / Coupling Partner Arylboronic esters (ArBpin)Ethyl diazoacetate (EDA)Primary alcoholsAryl diazoalkanes
Catalyst Cu(OAc)2 (10-20 mol%)Ir(ppy)3 (0.5 mol%)None (Oxone® initiator)p-TsOH or Triflic Acid (5 mol%)
Regioselectivity Exclusive C3 (Directing Group)Exclusive C3 (Triplet Carbene)High C3 (Inherent Nucleophilicity)Exclusive C3
Reaction Temperature 70 °CRoom Temperature (Blue LED)140 °CRoom Temperature
Yield Range Up to 97%Up to 93%55% – 95%High (Quantitative in some cases)
Key Advantage Broad functional group toleranceMild conditions, high efficiencyNo heavy metal toxicityExtremely fast, no metals
Primary Limitation Requires installation/removal of auxiliaryRequires specialized photoreactorHigh temperature, bis-addition riskDiazoalkane stability issues

Troubleshooting & Optimization Insights

When scaling these functionalization protocols, researchers frequently encounter specific bottlenecks:

  • Regioselectivity Shifts: If functionalization unexpectedly occurs at the C2 position during metal-catalyzed reactions, re-evaluate the solvent system. Protic solvents often stabilize singlet carbenes or specific metal-intermediates that inherently favor C2 attack[4]. Switching to aprotic solvents (e.g., DCE, DCM) restores C3 preference.

  • Over-Alkylation (Bis-Addition): In metal-free hydrogen autotransfer reactions, excess electrophile or highly nucleophilic indoles can lead to dimerization or bis-addition[3][4]. To mitigate this, carefully control the stoichiometry (using a slight excess of indole) or utilize prolonged heating, which has been shown to thermodynamically convert bis-addition byproducts into the desired mono-substituted C3-alkyl indoles[3][4].

  • Substrate Stability: Unprotected indoles may dimerize under strongly acidic conditions[4]. If utilizing Brønsted acid catalysis (e.g., with triflic acid), strictly maintain catalyst loading at ≤5 mol% and utilize slow-addition of the diazoalkane over an hour to prevent substrate degradation[7].

Sources

Comparative

Structural Elucidation of 3-Bromo-2-methyl-1-tosylindole Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist in medicinal chemistry and structural analysis, I approach molecular elucidation not merely as a data collection exercise, but as a rigorous system of logical proofs. When synthesizing h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and structural analysis, I approach molecular elucidation not merely as a data collection exercise, but as a rigorous system of logical proofs. When synthesizing halogenated indoles—specifically 3-bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole derivatives—the primary analytical challenge is proving regioselectivity.

The indole core's inherent nucleophilicity typically directs electrophiles to the C-3 position. However, the strongly electron-withdrawing N-tosyl (Ts) group deactivates the pyrrole ring. This electronic modulation can lead to competing halogenation at the benzenoid ring (C-5, C-7) or allylic bromination at the C-2 methyl group, necessitating a robust, multi-technique approach to confirm the exact structural isomer.

This guide objectively compares the performance of leading analytical techniques for confirming the regiochemistry of these derivatives, providing causality-driven experimental workflows and supporting data.

Comparative Analysis of Analytical Techniques

To unambiguously confirm the structure of 3-bromo-2-methyl-1-tosylindole, relying on a single analytical method is insufficient. The table below compares the efficacy, sample requirements, and primary structural evidence provided by four orthogonal techniques.

Analytical TechniqueRegiochemical ResolutionSample RequirementThroughputPrimary Structural Evidence
1D NMR (¹H, ¹³C) Moderate2–5 mgHigh (< 10 mins)Disappearance of C-3 proton (~6.3 ppm); C-2 methyl downfield shift.
2D NMR (HMBC/NOESY) High5–10 mgMedium (1–4 hrs)³J C-2 methyl to C-3 carbon correlation; Spatial proximity mapping.
HRMS (ESI-TOF) Low (Mass/Formula only)< 0.1 mgHigh (< 5 mins)1:1 isotopic ratio of [M+H]⁺ for ⁷⁹Br and ⁸¹Br.
X-Ray Crystallography AbsoluteSingle crystalLow (Days)Unambiguous 3D atomic coordinates and bond lengths.

Mechanistic Causality & Structural Logic

The NMR Proof of C-3 Bromination

In the unbrominated precursor, 2-methyl-1-tosylindole, the C-3 proton typically resonates as a distinct singlet around 6.3 ppm in ¹H NMR [1]. Upon successful electrophilic bromination at C-3, this signal completely vanishes .

Furthermore, the causality of the chemical shifts is driven by the heavy atom effect and magnetic anisotropy. The C-2 methyl group, which normally appears around 2.4 ppm, shifts downfield to approximately 2.6 ppm due to the deshielding inductive effect of the adjacent bromine atom. To definitively rule out bromination at the C-2 methyl group (which would yield a -CH₂Br signal around 4.5 ppm), 2D Heteronuclear Multiple Bond Correlation (HMBC) is required.

Isotopic Signatures in Mass Spectrometry

While NMR maps the connectivity, High-Resolution Mass Spectrometry (HRMS) provides self-validating proof of halogenation. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A successful monobromination will yield a characteristic doublet in the mass spectrum separated by exactly 1.998 Da, with equal peak intensities.

Workflow Start Synthesized Derivative HRMS HRMS Analysis (Isotope Pattern) Start->HRMS Mass & Br Isotope NMR1D 1D NMR (1H, 13C) (Functional Groups) Start->NMR1D Purity & Shifts NMR2D 2D NMR (HMBC, NOESY) (Regiochemistry) HRMS->NMR2D 1:1 M/M+2 ratio NMR1D->NMR2D C-3 proton absent Fail Structure Unconfirmed (Re-purify) NMR1D->Fail Impure/Mixture XRay X-Ray Crystallography (Absolute Configuration) NMR2D->XRay Ambiguous NOE Success Unambiguous 3-Bromo Confirmation NMR2D->Success C-2 CH3 to C-3 HMBC XRay->Success R-factor < 5%

Analytical workflow for confirming 3-bromoindole regiochemistry.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must function as a self-validating system. If the internal checks fail, the data cannot be used for structural confirmation.

Protocol A: Self-Validating 2D NMR Acquisition (HMBC/NOESY)

This protocol is designed to definitively link the C-2 methyl group to the brominated C-3 carbon.

  • Sample Preparation: Dissolve 10 mg of the highly purified derivative in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a self-validating 0.00 ppm reference point. This ensures that the subtle downfield shift of the C-2 methyl group is a genuine electronic effect of the bromine, rather than solvent drift or temperature variation.

  • Instrument Tuning & Locking: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium signal of CDCl₃. Perform automated gradient shimming (Z1-Z5) until the residual CHCl₃ peak (7.26 ppm) exhibits a linewidth at half-height of <1.0 Hz.

  • HMBC Acquisition: Set the long-range coupling constant evolution time to 62.5 ms (optimized for a typical ³JCH of 8 Hz). Acquire 256 t1 increments with 16 scans per increment.

  • Data Validation: Process the 2D matrix with zero-filling and a sine-bell squared window function. The protocol is validated if the C-2 methyl protons (~2.6 ppm) show a clear ³J cross-peak to the C-3 carbon (shifted to ~90 ppm due to the bromine heavy atom effect) [2].

HMBC C2Me C-2 Methyl Protons (~2.6 ppm) C3 C-3 Carbon (Br-attached, ~90 ppm) C2Me->C3 3J HMBC Correlation C2 C-2 Carbon (~135 ppm) C2Me->C2 2J HMBC Correlation Ts N-Tosyl Ortho-Protons (~7.7 ppm) C7 Indole C-7 Proton (~8.1 ppm) Ts->C7 Spatial NOESY Effect

Key 2D NMR correlations defining the 3-bromo-2-methyl-1-tosylindole scaffold.

Protocol B: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (1:1) supplemented with 0.1% Formic Acid.

    • Causality: The indole nitrogen is protected by the electron-withdrawing tosyl group, reducing its basicity. Formic acid is critical here as it forces protonation to generate the [M+H]⁺ species, preventing signal loss.

  • Calibration Check: Infuse a sodium formate calibration solution prior to the run. The system is self-validating only if the mass error of the calibrant is < 2 ppm.

  • Acquisition & Isotopic Analysis: Inject 2 µL into the ESI-TOF mass spectrometer in positive ion mode. Extract the mass spectrum and verify the presence of the exact mass doublet (e.g., m/z 364.000 and 365.998) with a ~1:1 intensity ratio.

Protocol C: Single-Crystal X-Ray Diffraction (The Gold Standard)

When NMR NOE signals are ambiguous due to overlapping aromatic signals from the tosyl group and the indole core, X-Ray crystallography provides absolute confirmation [3].

  • Crystal Growth: Dissolve 15 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial. Allow slow diffusion at 4°C over 48-72 hours.

  • Diffraction & Refinement: Mount a suitable single crystal on a diffractometer equipped with Mo-Kα radiation. Solve the structure using direct methods.

  • Validation: The structural assignment is considered self-validated and publishable only if the final goodness-of-fit (S) is near 1.0 and the R-factor (R1) is < 0.05.

Conclusion

Confirming the structure of 3-bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole derivatives requires a logical progression from mass confirmation (HRMS) to functional group mapping (1D NMR), culminating in precise regiochemical assignment (2D NMR or X-Ray). By understanding the causality behind chemical shifts—such as the disappearance of the C-3 proton and the anisotropic deshielding of the C-2 methyl group—researchers can confidently validate their synthetic methodologies and ensure the integrity of their drug development pipelines.

References
  • Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. Available at:[Link]

  • A Conjugate Lewis Base-Bronsted Acid Catalyst for the Sulfenylation of Nitrogen Containing Heterocycles under Mild Conditions. UC San Diego Electronic Theses and Dissertations. Available at:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at:[Link]

Validation

Head-to-Head Catalyst Comparison: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-1-(tosyl)-1H-indole

The functionalization of the indole core at the C3 position is a cornerstone of modern drug discovery and natural product synthesis. However, the Suzuki-Miyaura cross-coupling of 3-bromo-2-methyl-1-(tosyl)-1H-indole pres...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the indole core at the C3 position is a cornerstone of modern drug discovery and natural product synthesis. However, the Suzuki-Miyaura cross-coupling of 3-bromo-2-methyl-1-(tosyl)-1H-indole presents a formidable synthetic challenge. This guide provides an objective, data-driven comparison of catalytic systems to overcome the inherent steric and electronic bottlenecks of this specific substrate.

The Substrate Challenge: Mechanistic Causality

To select the optimal catalyst, one must first understand the specific microenvironment of 3-bromo-2-methyl-1-(tosyl)-1H-indole [1]. The difficulty in coupling this substrate arises from two competing forces:

  • Extreme Steric Hindrance (The 2-Methyl Effect): The C3 position is flanked by the bulky 2-methyl group. During the catalytic cycle, the transmetalation step requires the incoming boronate complex to approach the Palladium(II) center. The 2-methyl group creates severe steric repulsion, blocking the formation of the necessary Pd-O-B transition state [2].

  • Electronic Deactivation (The N-Tosyl Effect): The N-tosyl group is strongly electron-withdrawing. While this lowers the LUMO of the aryl halide and actually accelerates the initial oxidative addition of the C3-Br bond to Pd(0), it severely reduces the electron density of the indole core. This electron deficiency makes the subsequent transmetalation step highly sluggish.

When transmetalation is stalled, the long-lived Pd(II) intermediate becomes highly susceptible to side reactions, predominantly protodebromination (yielding the reduced 2-methyl-1-(tosyl)-1H-indole) or catalyst degradation (palladium black formation) [1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by N-Ts) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L_n Intermediate I OxAdd->PdII_Br 3-Br-2-Me-1-Ts-Indole TransMet Transmetalation (Steric Bottleneck by 2-Methyl) PdII_Br->TransMet PdII_Ar Pd(II)(Ar)(Ar')L_n Intermediate II TransMet->PdII_Ar Ar-B(OH)2 + Base RedElim Reductive Elimination (Promoted by Bulky Ligands) PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Aryl-2-methyl-1-tosylindole Coupled Product RedElim->Product

Fig 1: Catalytic cycle highlighting the transmetalation bottleneck for 2-methylindoles.

Head-to-Head Catalyst Evaluation

To benchmark performance, we compare four distinct classes of Palladium catalysts under standardized conditions (Coupling with Phenylboronic acid, K₃PO₄ base, 1,4-Dioxane/H₂O at 90 °C).

First-Generation: Pd(PPh₃)₄

The classic "tetrakis" catalyst relies on monodentate triphenylphosphine ligands. While it has a moderate cone angle, the rigid PPh₃ ligands lack the conformational flexibility to create an open "reactive pocket." It completely fails to overcome the transmetalation barrier of the 2-methyl group, leading to massive protodebromination.

Bidentate: Pd(dppf)Cl₂

The large bite angle of the dppf ligand forces the Pd center into a geometry that slightly favors reductive elimination. However, the rigid steric bulk still hinders the approach of the boronic acid, resulting in stalled reactions and moderate yields.

Buchwald Dialkylbiarylphosphine: Pd₂(dba)₃ / XPhos

XPhos represents a massive leap in efficiency for hindered indoles [3]. Its electron-rich dicyclohexylphosphine moiety stabilizes the Pd center, while its flexible biaryl backbone rotates to accommodate the bulky 2-methylindole during transmetalation. Finally, the sheer steric bulk of the ligand forces the two aryl groups together, vastly accelerating reductive elimination.

N-Heterocyclic Carbene (NHC): Pd-PEPPSI-IPr

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are the state-of-the-art for this substrate [4]. The IPr ligand is highly σ-donating, preventing catalyst decomposition. More importantly, the diisopropylphenyl "fences" of the IPr ligand create a deep, flexible pocket that perfectly accommodates the sterically demanding 2-methyl-1-(tosyl)indole while shielding the metal center from side reactions.

Quantitative Comparison
Catalyst SystemLigand TypeLoading (mol%)Time (h)Conversion (%)Isolated Yield (%)Primary Failure Mode
Pd(PPh₃)₄ Monodentate Phosphine5.02435%12%Protodebromination
Pd(dppf)Cl₂ Bidentate Phosphine5.02460%45%Stalled Transmetalation
Pd₂(dba)₃ / XPhos Biaryl Phosphine2.012>99%88%Trace Homocoupling
Pd-PEPPSI-IPr NHC1.08>99%94% None

Note: Yields are benchmarked against standard phenylboronic acid coupling. Highly electron-deficient boronic acids may require extended reaction times even with PEPPSI-IPr.

Optimized Experimental Protocol: Pd-PEPPSI-IPr

Because Pd-PEPPSI-IPr demonstrates superior kinetics and yield at lower catalyst loadings, it is the recommended system. The following self-validating protocol ensures reproducibility.

Reagents Required:

  • 3-Bromo-2-methyl-1-(tosyl)-1H-indole (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd-PEPPSI-IPr (1.0 mol%, 0.01 mmol)

  • K₃PO₄ (Anhydrous, finely ground) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL total), thoroughly degassed.

Step-by-Step Methodology:

  • Reaction Setup & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-2-methyl-1-(tosyl)-1H-indole, phenylboronic acid, K₃PO₄, and Pd-PEPPSI-IPr.

    • Causality: K₃PO₄ is chosen over K₂CO₃ because the more basic phosphate anion is highly effective at activating the boronic acid into the reactive "ate" complex required for hindered transmetalation [2].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture.

    • Self-Validation Checkpoint: The initial solution will appear pale yellow/orange, characteristic of the stable Pd(II) PEPPSI precatalyst.

  • Activation & Heating: Place the flask in a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint: Within 10–15 minutes of heating, the 3-chloropyridine "throw-away" ligand dissociates, and the Pd(II) is reduced to the active Pd(0) species. The solution will visibly darken to a deep amber or brown. If the solution turns completely black with a metallic mirror, palladium black has crashed out due to oxygen contamination.

  • Monitoring: Stir vigorously for 8 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting bromide will fluoresce strongly under 254 nm UV. The coupled product typically exhibits a distinct Rf (often slightly higher due to increased lipophilicity) and a different UV absorbance profile.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 10% EtOAc in Hexanes gradient) to afford the pure 3-aryl-2-methyl-1-(tosyl)-1H-indole.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from[Link]

  • Wang, Z., et al. (2020). Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling. The Journal of Organic Chemistry. Retrieved from[Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. Retrieved from[Link]

Comparative

Assessing the Purity of Synthesized 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole: A Comparative Analytical Guide

For researchers and drug development professionals, ensuring the purity of synthesized indole intermediates is a critical quality control step that dictates the success of downstream cross-coupling reactions and the inte...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the purity of synthesized indole intermediates is a critical quality control step that dictates the success of downstream cross-coupling reactions and the integrity of final active pharmaceutical ingredients (APIs).

3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (often referred to as 3-bromo-2-methyl-1-tosylindole) presents a unique analytical profile. It features a highly conjugated π -system (yielding strong UV absorbance), a distinct halogen isotopic signature, and well-isolated proton environments. This guide objectively compares the three primary modalities for assessing its purity—RP-HPLC-UV, LC-MS, and qNMR—providing causality-driven, self-validating methodologies for each.

Comparative Analysis of Purity Assessment Modalities

To establish a robust quality control pipeline, it is essential to understand the distinct advantages and limitations of each analytical technique. The table below summarizes the performance metrics of the three primary methods used for this specific tosylated indole.

Analytical ModalityPrimary OutputCausality for SelectionLimit of Detection (LOD)Self-Validation Mechanism
RP-HPLC-UV Relative Purity (%)Exploits the high UV absorptivity of the tosyl/indole π -system for sensitive detection.~0.05% (Area)System Suitability Test (SST) parameters (Rs > 2.0).
LC-MS (ESI+) Impurity IdentificationIdentifies des-bromo or over-brominated impurities via exact mass & isotopic ratios.~0.1% 79 Br/ 81 Br 1:1 isotopic signature validation.
qNMR Absolute Purity (w/w %)Direct proportionality of 2-methyl proton integrals to molar concentration.~1.0% D1​≥5×T1​ longitudinal relaxation check.

Experimental Methodologies & Self-Validating Protocols

Relative Purity Profiling via RP-HPLC-UV

Causality: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of tosylates due to its high resolution and quantitative accuracy (1)[1]. The target molecule possesses an extended conjugated system spanning the indole core and the tosyl group. A C18 stationary phase is selected because the highly hydrophobic nature of the tosyl and bromo groups ensures strong retention, allowing more polar impurities (such as des-tosylated byproducts) to elute early. The use of 0.1% formic acid suppresses the ionization of any trace unreacted indole nitrogen, preventing peak tailing.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Degas via sonication for 15 minutes.

  • Sample Preparation: Accurately weigh 1.0 mg of the synthesized batch and dissolve it in 1.0 mL of Acetonitrile to achieve a 1 mg/mL concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min at 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution: 10% B (0–2 min) Linear ramp to 90% B (2–15 min) Hold at 90% B (15–20 min) Re-equilibrate at 10% B (20–25 min).

Self-Validating System: The protocol incorporates a System Suitability Test (SST). Before analyzing the synthesized batch, five replicate injections of a known standard are performed. The run is self-validated only if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the chromatographic resolution ( Rs​ ) between the analyte and the closest eluting impurity is > 2.0.

Structural Verification via LC-MS (ESI+)

Causality: While HPLC-UV quantifies relative purity, it cannot structurally identify co-eluting impurities. In the synthesis of this molecule (typically via bromination of 2-methyl-1-tosylindole using N-Bromosuccinimide), the most common impurities are unreacted starting material or dibrominated byproducts. LC-MS is deployed specifically to exploit the natural isotopic abundance of bromine.

Step-by-Step Protocol:

  • Sample Dilution: Dilute the HPLC sample solution 1:100 with Methanol to prevent detector saturation.

  • MS Conditions: Electrospray Ionization (ESI) in Positive Mode; Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • Data Acquisition: Scan mass range from 100–600 m/z. Extract ion chromatograms (EIC) for the expected mass.

Self-Validating System: The protocol validates itself through isotopic pattern recognition. The presence of a distinct [M+H]+ doublet at m/z 364 and 366 with a 1:1 intensity ratio acts as an unequivocal structural signature for the mono-brominated target. An impurity peak lacking this 1:1 doublet is immediately flagged as a des-bromo impurity, eliminating false positives in structural assignment.

Absolute Purity Determination via Quantitative 1H-NMR (qNMR)

Causality: Chromatographic methods rely on UV response factors, which vary significantly between the analyte and its impurities. To determine absolute purity without requiring an ultra-pure reference standard of the analyte itself, Quantitative 1 H-NMR (qNMR) is the gold standard (2)[2]. qNMR operates on the principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it. By integrating the distinct 2-methyl singlet (~2.5 ppm) of the analyte against a certified internal standard, absolute purity is calculated with high precision (3)[3].

Step-by-Step Protocol:

  • Standard & Sample Weighing: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic Acid, purity >99.9%) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS.

  • Instrument Parameters: 600 MHz Spectrometer; Probe Temperature 298 K; Number of Scans (ns) 64 to ensure a Signal-to-Noise ratio > 150 (4)[4].

  • Processing: Apply a 0.3 Hz exponential line broadening factor. Integrate the Maleic Acid singlet (~6.3 ppm) and the analyte's 2-methyl singlet (~2.5 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation.

Self-Validating System: The relaxation delay ( D1​ ) is empirically validated by an inversion-recovery experiment. The system is validated only if D1​≥5×T1​ of the slowest relaxing proton, guaranteeing >99.3% longitudinal magnetization recovery between scans and preventing integration artifacts.

Integrated Analytical Workflow

The following diagram illustrates the logical progression of purity assessment, moving from relative screening to absolute quantification.

PurityWorkflow Start Synthesized 3-Bromo-2-methyl- 1-tosyl-1H-indole HPLC RP-HPLC-UV (254 nm) Relative Purity & Impurity Profiling Start->HPLC LCMS LC-MS (ESI+) Isotopic Validation (79Br/81Br) HPLC->LCMS qNMR 1H qNMR with Internal Standard Absolute Purity Determination LCMS->qNMR Decision Absolute Purity > 98%? qNMR->Decision Pass Release for Downstream Cross-Coupling Decision->Pass Yes Fail Purification (Recrystallization/Flash Chroma) Decision->Fail No

Analytical workflow for the purity assessment of 3-Bromo-2-methyl-1-tosyl-1H-indole.

References

  • Analytical Techniques for the Purity Assessment of Substituted Indoles Source: BenchChem URL:4

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids Source: ACS Omega URL:3

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry URL:2

  • A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates Source: BenchChem URL:1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

Comprehensive Safety and Operational Guide: Handling 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole As a Senior Application Scientist, I frequently consult on the safe integration of halogenated heterocyclic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole

As a Senior Application Scientist, I frequently consult on the safe integration of halogenated heterocyclic intermediates into high-throughput drug discovery workflows. 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole (CAS: 1060812-81-8)[1][2] is a highly versatile building block, prized for its privileged indole scaffold in the synthesis of kinase inhibitors and CNS-active agents. However, its specific structural features—a reactive bromine atom and a lipophilic tosyl protecting group—demand a rigorous, mechanistic approach to personal protective equipment (PPE) and operational logistics.

This guide provides field-proven, step-by-step methodologies to ensure your laboratory operations remain safe, compliant, and scientifically robust.

The Causality of PPE Selection: A Mechanistic Approach

Safety is not a static checklist; it is a mechanistic response to a chemical's physical and molecular properties. The protective strategy for this compound is dictated by two primary structural features:

  • Electrophilic Bromine (C3 Position): The brominated indole ring acts as an electrophile, making the powder an acute skin and eye irritant, as well as a respiratory hazard (GHS H315, H319, H335)[3].

  • Lipophilic Tosyl Group (N1 Position): In drug development, this compound is routinely dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as rapid carriers. If a splash occurs, the solvent can rapidly transport the highly lipophilic tosylated indole through standard, single-layer nitrile gloves, leading to dermal exposure.

To mitigate these risks, we rely on the standards set forth by the [4][5], which mandates barrier protection tailored to the specific solvent-solute matrix.

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 1060812-81-8Unique identifier for inventory tracking and safety logs.
Molecular Weight 364.26 g/mol Requires precise micro-balance handling, increasing exposure time.
Physical State Solid (Powder)Prone to static aerosolization; requires anti-static transfer tools.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory tract. Mandates fume hood use.
Halogen Content Contains Bromine (Br)Dictates strict segregation into halogenated waste streams.
PPE Specifications & Justification
PPE CategorySpecificationMechanistic Justification
Hand Protection Double Nitrile Gloves (≥0.11 mm)Prevents breakthrough from polar aprotic carrier solvents (DMSO/DMF).
Eye Protection Safety Goggles (ANSI Z87.1)Protects against micro-particulate aerosolization during powder transfer.
Body Protection Flame-Retardant Lab CoatShields against incidental powder contact and static cling.
Respiratory N95/P100 (If outside hood)Mitigates inhalation risk of H335 respiratory irritant dust.

Operational Workflows and Self-Validating Protocols

To prevent exposure, every handling procedure must be a self-validating system—meaning the completion of one step inherently verifies the safety of the next. All manipulations must be performed in a certified chemical fume hood, as mandated by the[6][7].

Workflow A 1. Fume Hood Verification B 2. Anti-Static Material Transfer A->B C 3. Inert Gas Reaction Setup B->C D 4. Solvent Decontamination C->D E 5. Halogenated Waste Disposal D->E

Standard operational workflow for handling halogenated indole derivatives.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Before opening the reagent bottle, verify that the chemical fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). Self-Validation: If the alarm sounds or the flow is below 80 fpm, do not proceed.

  • PPE Donning & Inspection: Equip double nitrile gloves. Visually inspect the outer gloves for micro-tears. Don safety goggles and a fully buttoned lab coat.

  • Anti-Static Material Transfer: The tosyl group can cause the powder to hold a static charge. Use a grounded, anti-static micro-spatula to transfer the solid to your reaction vessel. Causality: This prevents the powder from "jumping" off the spatula and aerosolizing into the hood environment.

  • Solvent Addition: If dissolving the compound in DMSO or DMF, perform all liquid additions via a syringe through a septum (closed system). This minimizes the risk of splashing a highly permeable solvent-solute mixture onto your gloves.

  • Decontamination: Once the reaction is sealed, wipe down the balance, spatulas, and hood surface with a paper towel dampened with 70% isopropanol.

Spill Response and Logistics

In the event of a spill, rapid classification of the spill size dictates the response logic.

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Small Small (< 50g) Inside Hood Assess->Small Large Large (> 50g) or Outside Hood Assess->Large Clean Sweep with Damp Absorbent Pad Small->Clean Evac Evacuate Area & Call EHS Large->Evac Waste Place in Solid Halogenated Waste Clean->Waste

Decision matrix for solid chemical spill response and containment.

Step-by-Step Spill Protocol (Small Spill Inside Hood)
  • Isolate: Lower the fume hood sash to increase face velocity and contain any aerosolized dust.

  • Dampen: Do NOT dry sweep, as this will aerosolize the brominated powder. Lightly mist an absorbent chemical pad with water or isopropanol.

  • Wipe: Gently place the damp pad over the powder to absorb it. Wipe inward from the edges of the spill to the center.

  • Dispose: Place the contaminated pad and your outer layer of gloves into a designated solid hazardous waste bag.

Waste Disposal Plan (RCRA Compliance)

Because 3-Bromo-2-methyl-1-(toluene-4-sulfonyl)-1H-indole contains a covalently bound bromine atom, its disposal is strictly regulated by the[8][9].

  • Liquid Waste: Any solvent containing this compound must be collected in containers explicitly labeled as Halogenated Organic Waste . Mixing this with non-halogenated waste streams (like standard acetone or ethanol waste) can lead to dangerous exothermic reactions in the waste carboy and violates federal EPA mandates[8].

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a sealed, puncture-proof container labeled as Solid Halogenated Hazardous Waste .

References

  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. U.S. EPA.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

Sources

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